molecular formula C28H38O7 B12428615 Macrocarpal N

Macrocarpal N

Cat. No.: B12428615
M. Wt: 486.6 g/mol
InChI Key: KGPNGYABEKLGJP-MPYWHCFBSA-N
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Description

Macrocarpal N has been reported in Eucalyptus amplifolia with data available.

Properties

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

5-[1-[(1R)-2-[2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18?,19?,22?,23?,28-/m1/s1

InChI Key

KGPNGYABEKLGJP-MPYWHCFBSA-N

Isomeric SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biological Activity of the Macrocarpal Family of Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the biological activities of the macrocarpal family of compounds, primarily Macrocarpals A, B, and C, due to a lack of specific quantitative data and detailed studies on Macrocarpal N in the current scientific literature. The information presented herein, including quantitative data, experimental protocols, and signaling pathways, is based on studies of these related compounds and should be considered representative of the potential activities of the broader macrocarpal family. Further research is required to elucidate the specific biological profile of this compound.

Introduction

Macrocarpals are a class of natural products isolated from various Eucalyptus species, notably Eucalyptus macrocarpa and Eucalyptus globulus.[1] Chemically, they are phloroglucinol-diterpene adducts, a structural characteristic that contributes to their diverse biological activities. While a range of macrocarpals, from A to J, have been identified, research has predominantly focused on a few key members of this family. This guide synthesizes the current understanding of the biological activities of the most studied macrocarpals, with a focus on their antimicrobial, enzyme-inhibiting, and potential anti-inflammatory and antioxidant properties. This compound, isolated from the twigs of Eucalyptus globulus Labill, has the molecular formula C28H38O7.[2] Although it is reported to possess antimicrobial, anti-inflammatory, and antioxidant properties, specific quantitative data to support these claims are not yet available in published literature.[2] This document, therefore, serves as a comprehensive resource on the established biological activities of the macrocarpal family, providing a foundation for future research into specific members like this compound.

Quantitative Data on Biological Activities

The biological activities of macrocarpals have been quantified in various in vitro assays. The following tables summarize the key findings for Macrocarpals A, B, and C.

Table 1: Antibacterial Activity of Macrocarpals

Compound(s)Target MicroorganismAssayEndpointResult (µg/mL)
Macrocarpals A, B, C, D, E, F, GStaphylococcus aureusBroth MicrodilutionMIC0.78-3.13
Macrocarpals A, B, C, D, E, F, GBacillus subtilisBroth MicrodilutionMIC0.78-3.13
Macrocarpals A, B, C, D, E, F, GMicrococcus luteusBroth MicrodilutionMIC0.78-3.13
Macrocarpals A, B, C, D, E, F, GMycobacterium smegmatisBroth MicrodilutionMIC0.78-3.13

Data sourced from studies on a mixture of macrocarpals.

Table 2: Antifungal Activity of Macrocarpal C

CompoundTarget MicroorganismAssayEndpointResult (µg/mL)
Macrocarpal CTrichophyton mentagrophytesBroth MicrodilutionMIC1.95

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Enzyme Inhibition by Macrocarpals

CompoundConcentration (µM)% InhibitionIC50 (µM)
Macrocarpal A500~30%>500
Macrocarpal B500~30%>500
Macrocarpal C50~90%~35

Data indicates that Macrocarpal C is a significantly more potent DPP-4 inhibitor compared to Macrocarpals A and B.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to determine the biological activities of macrocarpals.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.[5][6][7]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the macrocarpal at which no visible growth of the microorganism is observed.

Protocol 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.[8][9][10][11]

  • Reagent Preparation:

    • Prepare a stock solution of the macrocarpal in DMSO and create a dilution series.

    • Dilute recombinant human DPP-4 enzyme in a cold assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).

    • Prepare a working solution of the fluorogenic substrate H-Gly-Pro-AMC in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the assay buffer, diluted DPP-4 enzyme, and the macrocarpal dilution to triplicate wells. Include enzyme control (with solvent) and blank (no enzyme) wells.

  • Enzyme Reaction: Incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding the DPP-4 substrate solution to all wells.

  • Measurement and Calculation: Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C. The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated relative to the enzyme control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the macrocarpal concentration.

Protocol 3: Antifungal Mechanism of Action Assays for Macrocarpal C

These assays elucidate how Macrocarpal C exerts its antifungal effects.[12][13]

  • Fungal Membrane Permeability Assay (SYTOX® Green): [14][15][16][17][18]

    • Treat fungal cells with varying concentrations of Macrocarpal C.

    • Add SYTOX® Green, a fluorescent dye that only enters cells with compromised membranes.

    • Measure the increase in fluorescence (Excitation: ~485 nm, Emission: ~520 nm), which correlates with increased membrane permeability.

  • Intracellular Reactive Oxygen Species (ROS) Production Assay (DCFH-DA): [19][20][21][22][23]

    • Load fungal cells with the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Treat the cells with Macrocarpal C.

    • Intracellular ROS oxidize DCFH to the highly fluorescent DCF.

    • Measure the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) as an indicator of ROS production.

  • DNA Fragmentation Assay (TUNEL):

    • Treat fungal cells with Macrocarpal C.

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit.

    • This method labels the free 3'-OH ends of fragmented DNA, which is a hallmark of apoptosis.

    • The increase in labeled cells, detected by fluorescence microscopy or flow cytometry, indicates DNA fragmentation.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known and putative signaling pathways and mechanisms of action for the macrocarpal family of compounds.

experimental_workflow cluster_extraction Extraction & Isolation cluster_activity Biological Activity Screening plant Eucalyptus sp. Leaves/Twigs extraction Solvent Extraction (e.g., 80% Acetone) plant->extraction fractionation Solvent Partitioning (e.g., Ethyl Acetate) extraction->fractionation chromatography Chromatographic Purification (Silica Gel, HPLC) fractionation->chromatography pure_compound Pure this compound chromatography->pure_compound antimicrobial Antimicrobial Assays (Broth Microdilution) pure_compound->antimicrobial Test for MIC enzyme Enzyme Inhibition Assays (e.g., DPP-4) pure_compound->enzyme Test for IC50 antioxidant Antioxidant Assays (DPPH, ABTS) pure_compound->antioxidant Test for Radical Scavenging anti_inflammatory Anti-inflammatory Assays (NO Production) pure_compound->anti_inflammatory Test for Inhibition

General workflow for isolation and biological screening of macrocarpals.

antifungal_mechanism Antifungal Mechanism of Macrocarpal C mc_c Macrocarpal C fungal_cell Fungal Cell (e.g., T. mentagrophytes) mc_c->fungal_cell Interacts with membrane Increased Membrane Permeability fungal_cell->membrane ros Increased Intracellular ROS Production fungal_cell->ros apoptosis Apoptosis-like Cell Death membrane->apoptosis dna_frag DNA Fragmentation ros->dna_frag dna_frag->apoptosis

Antifungal mechanism of action for Macrocarpal C.[12][13]

dpp4_inhibition cluster_pathway DPP-4 Signaling Pathway glp1 GLP-1 (Active) dpp4 DPP-4 Enzyme glp1->dpp4 Degraded by insulin ↑ Insulin Secretion glp1->insulin glucagon ↓ Glucagon Release glp1->glucagon glp1_inactive GLP-1 (Inactive) dpp4->glp1_inactive glucose Improved Glucose Homeostasis insulin->glucose glucagon->glucose mc_c Macrocarpal C mc_c->dpp4 Inhibits antioxidant_mechanism General Antioxidant Mechanism of Phenolic Compounds phenolic Phenolic Compound (e.g., Macrocarpal) ros Reactive Oxygen Species (ROS) phenolic->ros Donates H• or e- to phenolic_radical Phenolic Radical (Stable) phenolic->phenolic_radical stable_ros Stable Molecule ros->stable_ros cellular_damage Cellular Damage (Oxidative Stress) ros->cellular_damage Causes anti_inflammatory_pathway Putative Anti-inflammatory Pathway lps LPS (Inflammatory Stimulus) tlr4 TLR4 Receptor lps->tlr4 nfkb_activation NF-κB Activation Pathway tlr4->nfkb_activation nfkb_nucleus NF-κB Translocation to Nucleus nfkb_activation->nfkb_nucleus inflammatory_genes Transcription of Pro-inflammatory Genes (iNOS, COX-2, Cytokines) nfkb_nucleus->inflammatory_genes inflammation Inflammatory Response inflammatory_genes->inflammation macrocarpal Macrocarpal macrocarpal->nfkb_activation Inhibits

References

A Technical Guide to the Biosynthesis of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocarpal N is a complex meroterpenoid belonging to the class of formylated phloroglucinol (B13840) compounds (FPCs). Isolated from Eucalyptus species, notably Eucalyptus globulus, this molecule exhibits a unique structure derived from two distinct metabolic routes: the polyketide pathway and the terpenoid pathway.[][2][3][4] While the precise, step-by-step enzymatic elucidation of this compound's biosynthesis is a subject of ongoing research, sufficient data on related compounds allows for the construction of a comprehensive proposed pathway. This document provides an in-depth guide to this putative biosynthetic route, summarizes key quantitative data, details relevant experimental protocols, and presents visualizations of the core biochemical and experimental workflows.

Introduction to this compound

This compound is a natural product characterized by a phloroglucinol dialdehyde (B1249045) core linked to a complex sesquiterpenoid moiety.[5] Its molecular formula is C28H38O7. Like other macrocarpals, it is found in plants of the Myrtaceae family and is investigated for its biological activities, which may include antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. The biosynthesis of such hybrid molecules is a sophisticated process involving the convergence of major metabolic pathways. Understanding this pathway is crucial for potential synthetic biology applications and for exploring the ecological role of these compounds.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is not fully elucidated in published literature. However, based on the known biogenesis of other FPCs and meroterpenoids, a putative pathway can be proposed. The pathway logically divides into three key stages:

  • Formation of the Phloroglucinol Core.

  • Synthesis of the Sesquiterpene Moiety.

  • Coupling and Post-Modification.

Stage 1: Phloroglucinol Core Synthesis (Polyketide Pathway)

The 2,4,6-trihydroxybenzene core of this compound is a classic phloroglucinol structure, which is typically synthesized via the polyketide pathway. The process is initiated by the condensation of three acetyl-CoA molecules, followed by cyclization and aromatization, likely catalyzed by a type III polyketide synthase (PKS) enzyme, such as a phloroglucinol synthase (PLS).

Stage 2: Sesquiterpenoid Moiety Synthesis (MEP Pathway)

The C15 sesquiterpene portion of this compound originates from the terpenoid biosynthesis pathway. In plants, this primarily occurs via the methylerythritol 4-phosphate (MEP) pathway, located in the plastids.

  • Precursor Formation: The pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

  • Chain Elongation: A head-to-tail condensation of two IPP units with one DMAPP unit, catalyzed by a farnesyl pyrophosphate synthase (FPPS), yields the C15 intermediate, farnesyl pyrophosphate (FPP).

  • Cyclization: FPP is the universal precursor to all sesquiterpenes. A specific terpene synthase (TPS) catalyzes the complex cyclization of FPP to form the unique carbocyclic skeleton of the this compound terpenoid domain. For related macrocarpals like A, B, and C, bicyclogermacrene (B1253140) has been proposed as a key intermediate.

Stage 3: Coupling and Tailoring Reactions

This final stage involves the joining of the two precursor moieties and subsequent enzymatic modifications.

  • Prenylation: An aromatic prenyltransferase (PT) enzyme likely catalyzes the C-alkylation of the phloroglucinol core with the cyclized sesquiterpene pyrophosphate intermediate.

  • Formylation: The two formyl groups (-CHO) on the phloroglucinol ring are installed. This is a key feature of FPCs. The exact mechanism and timing (before or after prenylation) are not confirmed, but it may involve formyltransferase enzymes using formyl-CoA or related donors.

  • Oxidations: Additional oxidative modifications (hydroxylations, carbonyl formations) on the sesquiterpene skeleton are carried out by cytochrome P450 monooxygenases (CYPs) or other oxidoreductases to yield the final structure of this compound.

G cluster_polyketide Polyketide Pathway cluster_terpenoid MEP Pathway (Plastid) cluster_modification Coupling & Tailoring ac 3x Acetyl-CoA pg_core Phloroglucinol Core ac->pg_core Phloroglucinol Synthase (PLS) prenyl_pg Prenylated Phloroglucinol pg_core->prenyl_pg mep_start Pyruvate + G3P ipp_dmapp IPP + DMAPP mep_start->ipp_dmapp fpp Farnesyl Pyrophosphate (FPP) ipp_dmapp->fpp FPPS sesqui Cyclized Sesquiterpene Pyrophosphate fpp->sesqui Terpene Synthase (TPS) sesqui->prenyl_pg Prenyltransferase (PT) formyl_prenyl_pg Formylated Intermediate prenyl_pg->formyl_prenyl_pg Formyltransferase(s) macro_n This compound formyl_prenyl_pg->macro_n Cytochrome P450s & Oxidoreductases G cluster_quant Quantitative Analysis cluster_iso Isolation & Purification start Eucalyptus Leaf Material (Powdered) degrease Degrease with n-Hexane start->degrease extract Extract with Methanol degrease->extract concentrate Concentrate Crude Extract extract->concentrate partition Liquid-Liquid Partitioning concentrate->partition For Isolation lcms LC-MS/MS Quantification concentrate->lcms For Quantification chromatography Column Chromatography partition->chromatography hplc HPLC Purification chromatography->hplc nmr NMR / MS Structure ID hplc->nmr

References

"Macrocarpal N" literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Macrocarpal N

This compound is a naturally occurring compound belonging to the sesquiterpenoid family of chemicals.[] Isolated from the twigs of Eucalyptus globules Labill, it is one of several related compounds known as macrocarpals, which are formylated phloroglucinol (B13840) meroterpenoids.[][2] These compounds have attracted significant scientific interest due to their diverse and potent biological activities. This compound, specifically, has been noted for its potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a subject of interest for researchers in drug discovery and development.[] This technical guide provides a comprehensive overview of the current literature on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and known mechanisms of action.

Physicochemical Properties

This compound is characterized as a yellow powder.[] Its structure and properties, along with those of other key macrocarpals, are summarized below.

PropertyThis compoundMacrocarpal AMacrocarpal B
Molecular Formula C28H38O7[]C28H40O6[3]C28H40O6[4]
Molecular Weight 486.6 g/mol []472.6 g/mol [3]472.6 g/mol [4]
Appearance Yellow powder[]Colorless flat plate[5]Slightly yellowish powder[4]
Chemical Family Sesquiterpenoids[]Phloroglucinol dialdehyde (B1249045) diterpene[5]Phloroglucinol dialdehyde diterpene[4]
Source Twigs of Eucalyptus globules Labill[]Leaves of Eucalyptus macrocarpa[5]Leaves of Eucalyptus macrocarpa[4]
Purity 97.5%[]Not specifiedNot specified

Biological Activities and Quantitative Data

Macrocarpals exhibit a wide range of biological activities, including antimicrobial, enzyme inhibitory, anti-inflammatory, and anticancer effects.[][2]

Antimicrobial Activity

Macrocarpals have demonstrated significant activity against various pathogens, particularly Gram-positive bacteria.[6][7] The minimum inhibitory concentrations (MICs) for several macrocarpals have been determined against a range of bacteria.

Bacterial StrainMacrocarpal A (MIC, µg/mL)Macrocarpals B-G (MIC, µg/mL)Reference(s)
Bacillus subtilis< 0.20.78 - 3.13[6][8]
Staphylococcus aureus0.40.78 - 3.13[6][8]
Micrococcus luteusNot specified0.78 - 3.13[6]
Mycobacterium smegmatisNot specified0.78 - 3.13[6]
Enzyme Inhibitory Activity

Certain macrocarpals have been identified as inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism and a key target for type 2 diabetes treatment.[2][9] Macrocarpal C, in particular, has shown potent activity.[9]

CompoundDPP-4 InhibitionConcentrationReference(s)
Macrocarpal A ~30%500 µM[9]
Macrocarpal B ~30%500 µM[9]
Macrocarpal C ~90%50 µM[9]
Anti-inflammatory and Antioxidant Activity

Extracts from plants containing macrocarpals have shown notable anti-inflammatory and antioxidant potential.[10][11] For instance, extracts from Phaleria macrocarpa demonstrated significant inhibition of nitric oxide (NO), a key inflammatory mediator, in LPS/IFN-γ stimulated macrophages.[10]

Plant Part Extract (P. macrocarpa)NO Inhibitory EffectReference(s)
Mesocarp 69.5 ± 1.4%[10]
Pericarp 63.4 ± 2.7%[10]
Seed 38.1 ± 1.2%[10]
Anticancer Activity

The anticancer potential of macrocarpals is an emerging area of research. A study on Macrocarpal I found that it could effectively inhibit the proliferation and colony formation of colorectal cancer (CRC) cells and suppress subcutaneous tumorigenesis in nude mice.[12] The mechanism involves the destruction of the cytoskeleton and promotion of apoptosis.[12]

Mechanisms of Action and Signaling Pathways

The biological effects of macrocarpals are attributed to their ability to modulate various cellular pathways.

Antifungal Mechanism of Action

Studies on Macrocarpal C have elucidated a multi-pronged antifungal mechanism against the dermatophyte Trichophyton mentagrophytes.[13] This involves the disruption of the fungal cell membrane, leading to increased permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, culminating in apoptosis.[2][13]

cluster_0 This compound Action cluster_1 Fungal Cell Macrocarpal This compound Membrane Fungal Cell Membrane Macrocarpal->Membrane Disruption ROS Intracellular ROS Generation Membrane->ROS Leads to DNA_Frag DNA Fragmentation ROS->DNA_Frag Induces Apoptosis Apoptosis DNA_Frag->Apoptosis Results in

Caption: Proposed antifungal mechanism of action for macrocarpals.

DPP-4 Inhibition Signaling Pathway

Macrocarpals that inhibit dipeptidyl peptidase-4 (DPP-4) can improve glucose homeostasis.[4] By inhibiting DPP-4, these compounds prevent the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[4] This leads to increased levels of active GLP-1, which stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release.[4]

Macrocarpal This compound DPP4 DPP-4 Enzyme Macrocarpal->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP-1 GLP1_active Active GLP-1 Insulin Insulin Secretion GLP1_active->Insulin Stimulates Glucagon Glucagon Release GLP1_active->Glucagon Suppresses Glucose Improved Glucose Homeostasis Insulin->Glucose Glucagon->Glucose

Caption: DPP-4 inhibition signaling pathway by macrocarpals.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and biological evaluation of macrocarpals.

Isolation and Purification of Macrocarpals

The isolation of macrocarpals from Eucalyptus species is a multi-step process involving extraction, fractionation, and chromatography.[4][6]

  • Plant Material and Extraction:

    • Material: Fresh or air-dried leaves and twigs of Eucalyptus species are used as the starting material.[][4]

    • Preparation: The plant material is macerated or powdered to increase the surface area for extraction.[4]

    • Solvent Extraction: The prepared material is extracted with a solvent such as 80% aqueous acetone (B3395972) or 95% ethanol (B145695) under reflux.[4][6] This process is repeated multiple times to ensure exhaustive extraction.[4]

  • Solvent Partitioning and Fractionation:

    • The crude extract is suspended in water and partitioned with ethyl acetate (B1210297).[4]

    • The ethyl acetate fractions, which contain the macrocarpals, are combined and washed with hexane (B92381) to remove nonpolar impurities.[4][6]

    • The resulting ethyl acetate fraction is concentrated under reduced pressure.[4]

  • Chromatographic Purification:

    • Column Chromatography: The concentrated fraction is subjected to silica (B1680970) gel column chromatography.[4][6] The column is eluted with a gradient of increasing methanol (B129727) concentration in chloroform.[4] Fractions are collected and monitored by thin-layer chromatography (TLC).[4]

    • Sephadex LH-20 Chromatography: Active fractions may be further purified using a Sephadex LH-20 column with methanol as the eluent.[6]

    • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC on a C18 column to yield high-purity individual macrocarpals.[4][6]

Plant Eucalyptus Plant Material (Leaves/Twigs) Extract Crude Solvent Extract (Acetone/Ethanol) Plant->Extract Extraction Partition Solvent-Solvent Partitioning (Ethyl Acetate/Water) Extract->Partition Fraction Ethyl Acetate Fraction (Enriched with Macrocarpals) Partition->Fraction Column Silica Gel Column Chromatography Fraction->Column Fractions Semi-Purified Fractions Column->Fractions HPLC Reversed-Phase HPLC Fractions->HPLC Final Purification Pure Pure this compound HPLC->Pure

Caption: General experimental workflow for macrocarpal isolation.

Antimicrobial Susceptibility Testing

The Minimum Inhibitory Concentration (MIC) is determined using standard methods such as broth microdilution or agar (B569324) dilution.[7][14]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration equivalent to a 0.5 McFarland standard (approximately 5 x 10^5 CFU/mL).[2][14]

  • Preparation of Macrocarpal Solutions: The purified macrocarpal is dissolved in a solvent like DMSO to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.[2]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits visible growth of the microorganism.[7][14]

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay assesses the anti-inflammatory activity by quantifying NO production in macrophages.[10]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response and NO production.

  • Treatment: Cells are treated with various concentrations of the macrocarpal extract. A known iNOS inhibitor like L-NAME can be used as a positive control.[10]

  • NO Quantification: After incubation, the amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The percentage of NO inhibition is calculated relative to untreated, stimulated cells.

Antifungal Mechanism of Action Assays

These protocols are adapted from studies on Macrocarpal C to elucidate its mode of action.[13][15]

  • Fungal Membrane Permeability Assay (SYTOX Green):

    • Principle: SYTOX Green is a fluorescent dye that cannot penetrate live cells but stains the nucleic acids of cells with compromised plasma membranes.[14]

    • Procedure: Fungal cells are grown to the desired phase and treated with various concentrations of the macrocarpal. A known membrane-disrupting agent serves as a positive control. The uptake of SYTOX Green is measured by an increase in fluorescence, indicating increased membrane permeability.[13][14]

  • Reactive Oxygen Species (ROS) Production Assay:

    • Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is used to measure intracellular oxidative stress.[14]

    • Procedure: Fungal cells are loaded with the probe and then treated with the macrocarpal. An increase in fluorescence, measured over time, indicates a rise in intracellular ROS levels.[13][14]

  • DNA Fragmentation (TUNEL) Assay:

    • Principle: The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.[13]

    • Procedure: Fungal cells treated with the macrocarpal are fixed, permeabilized, and subjected to the TUNEL assay. The level of DNA fragmentation is quantified by microscopy or flow cytometry.[13][15]

References

Macrocarpal N: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Macrocarpal N is a phloroglucinol-sesquiterpene conjugate, a class of natural products known for their diverse biological activities. First identified in the leaves of Eucalyptus globulus, this compound belongs to a larger family of macrocarpals that have demonstrated antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details generalized experimental protocols for its isolation and characterization, based on established methods for related compounds. While specific quantitative bioactivity data and defined signaling pathways for this compound remain to be fully elucidated, this document summarizes the known biological activities of closely related macrocarpals to provide a predictive framework for researchers. All presented data is intended for research, scientific, and drug development professionals.

Introduction

The genus Eucalyptus is a rich source of bioactive secondary metabolites, among which the macrocarpals, a class of formylated phloroglucinol-terpene adducts, have garnered significant scientific interest. This compound, a member of this family, was first reported as being isolated from the leaves of Eucalyptus globulus Labill.[1]. This discovery was part of a broader investigation into the chemical constituents of this medicinally important plant, which also led to the identification of several other known and novel macrocarpals[1]. The structural complexity and the established biological activities of related macrocarpals suggest that this compound may hold therapeutic potential. This guide aims to consolidate the available information on this compound and provide a detailed technical resource for its further investigation.

Discovery and History

The first mention of this compound in the scientific literature appears in a 2015 publication by Chenavas et al., which described the isolation and structure determination of new acylphloroglucinols from the leaves of Eucalyptus globulus[1]. In this study, this compound was isolated alongside other known macrocarpals, including D, I, L, and O[1]. The structural elucidation of these compounds was carried out using conventional 1D and 2D NMR and mass spectrometry techniques[1].

Physicochemical Properties

Based on its classification as a macrocarpal and information available for related compounds, the general physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C28H38O7--INVALID-LINK--
Molecular Weight 486.6 g/mol --INVALID-LINK--
Appearance Yellow powder--INVALID-LINK--
General Class Phloroglucinol-sesquiterpene conjugateInferred from related compounds
Solubility Expected to be soluble in organic solvents like methanol, acetone, and ethyl acetate.Inferred from isolation protocols

Experimental Protocols

While specific, detailed experimental protocols for the isolation and analysis of this compound are not available in the public domain, the following generalized methodologies are based on established procedures for other macrocarpals isolated from Eucalyptus species.

Isolation of this compound from Eucalyptus globulus Leaves

The isolation of macrocarpals typically involves a multi-step process of extraction, fractionation, and chromatographic purification.

4.1.1. Plant Material and Extraction

  • Plant Material: Fresh or air-dried leaves of Eucalyptus globulus are used as the starting material.

  • Extraction Solvent: 95% ethanol (B145695) is a commonly used solvent for the initial extraction, often performed under reflux[2].

  • Procedure:

    • The plant material is powdered to increase the surface area for extraction.

    • The powdered leaves are extracted with 95% ethanol under reflux for a specified duration (e.g., 2 x 1 hour)[3].

    • The ethanolic extracts are combined, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Solvent Partitioning and Fractionation

  • Solvents: n-hexane and water are typically used for the primary fractionation.

  • Procedure:

    • The crude extract is suspended in water and partitioned with n-hexane.

    • This process is repeated multiple times, and the n-hexane fractions are combined.

    • The combined n-hexane fraction, which contains the macrocarpals, is concentrated under reduced pressure.

4.1.3. Chromatographic Purification

  • Column Chromatography: The concentrated n-hexane fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC (RP-HPLC) using a C18 column and a suitable mobile phase, such as a methanol-water gradient.

G plant_material Eucalyptus globulus Leaves extraction Extraction (95% Ethanol, Reflux) plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent Partitioning (n-hexane/water) crude_extract->partitioning hexane_fraction n-Hexane Fraction partitioning->hexane_fraction column_chromatography Silica Gel Column Chromatography hexane_fraction->column_chromatography hplc Reversed-Phase HPLC column_chromatography->hplc macrocarpal_n Pure this compound hplc->macrocarpal_n

General workflow for the isolation of this compound.
Structural Elucidation

The structure of this compound would be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric parts of the molecule.

Biological Activity (Based on Related Macrocarpals)

As of the date of this publication, there is no specific quantitative bioactivity data available for this compound. However, the biological activities of other closely related macrocarpals, particularly A, B, and C, have been investigated and provide a basis for predicting the potential activities of this compound.

Antimicrobial Activity

Macrocarpals have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and some fungi.

  • Antibacterial Activity: Macrocarpal A has shown activity against Bacillus subtilis and Staphylococcus aureus[4]. Macrocarpal B has also demonstrated activity against several Gram-positive bacteria[5].

  • Antifungal Activity: Macrocarpal C has been identified as the major antifungal component in Eucalyptus globulus leaves, showing activity against the dermatophyte Trichophyton mentagrophytes[2].

Table of Minimum Inhibitory Concentrations (MICs) for Related Macrocarpals

CompoundOrganismMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2[4]
Staphylococcus aureus FDA209P0.4[4]
Macrocarpal BStaphylococcus aureus0.78 - 3.13[5]
Bacillus subtilis0.78 - 3.13[5]
Macrocarpal CTrichophyton mentagrophytes1.95[3]
Enzyme Inhibition

Certain macrocarpals have been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.

  • DPP-4 Inhibition: Macrocarpals A, B, and C, isolated from Eucalyptus globulus, have been shown to be DPP-4 inhibitors[3]. Macrocarpal C exhibited the most potent inhibitory activity[3].

Table of DPP-4 Inhibitory Activity for Related Macrocarpals

CompoundConcentration% InhibitionReference
Macrocarpal A500 µM30%[3]
Macrocarpal B500 µM30%[3]
Macrocarpal C50 µM90%[3]

Potential Signaling Pathways (Based on Related Macrocarpals)

The mechanisms of action for macrocarpals are still under investigation, but studies on related compounds suggest potential signaling pathways that may be modulated by this compound.

Fungal Cell Death Pathway (Inferred from Macrocarpal C)

The antifungal mechanism of Macrocarpal C against T. mentagrophytes involves a multi-pronged attack on the fungal cell.

G macrocarpal_c Macrocarpal C membrane Fungal Cell Membrane macrocarpal_c->membrane ros Increased Intracellular ROS macrocarpal_c->ros permeability Increased Membrane Permeability membrane->permeability apoptosis Apoptosis permeability->apoptosis dna_fragmentation DNA Fragmentation ros->dna_fragmentation dna_fragmentation->apoptosis G macrocarpals Macrocarpals (A, B, C) dpp4 DPP-4 macrocarpals->dpp4 incretins Incretin Hormones (GLP-1, GIP) dpp4->incretins Inactivation pancreas Pancreas incretins->pancreas insulin Insulin Secretion pancreas->insulin Stimulates glucagon Glucagon Secretion pancreas->glucagon Inhibits

References

An In-depth Technical Guide on the Potential Therapeutic Targets of Macrocarpals, with a Focus on the Inferred Potential of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the therapeutic potential of macrocarpals.

Introduction to Macrocarpals

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives found in plants of the Eucalyptus genus, such as Eucalyptus macrocarpa and Eucalyptus globulus[1][2]. These natural compounds have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects[1][3][4]. Structurally, they consist of a phloroglucinol (B13840) core linked to a diterpene moiety[1]. While several macrocarpals have been isolated and characterized (e.g., A, B, C, G, I), "Macrocarpal N" remains a less-documented member of this family[5]. This guide synthesizes the existing data on prominent macrocarpals to build a predictive framework for the potential therapeutic targets of this compound.

Antimicrobial Therapeutic Targets

Macrocarpals have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi. Their mechanism of action appears to be multi-faceted, targeting fundamental cellular processes.

Antibacterial Activity

Macrocarpals A, B, and C have shown potent antibacterial activity, particularly against Gram-positive bacteria and bacteria associated with periodontal disease[6].

Quantitative Data: Antibacterial Activity of Macrocarpals

CompoundBacterial StrainMIC (µg/mL)Reference
Macrocarpal ABacillus subtilis PCI219< 0.2 µM[7]
Macrocarpal AStaphylococcus aureus FDA209P0.4 µM[7]
Macrocarpal APorphyromonas gingivalis1[8]
Macrocarpal BStaphylococcus aureus0.78 - 3.13[6]
Macrocarpal BBacillus subtilis0.78 - 3.13[6]
Macrocarpal BPorphyromonas gingivalis1[8]
Macrocarpal CPorphyromonas gingivalis0.5[8]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Porphyromonas gingivalis

This protocol is based on the broth microdilution method for anaerobic bacteria[8].

  • Bacterial Culture Preparation: Porphyromonas gingivalis (e.g., ATCC 33277) is grown in Brain Heart Infusion (BHI) broth supplemented with 5 µg/mL hemin (B1673052) and 1 µg/mL menadione (B1676200) under anaerobic conditions.

  • Compound Dilution: A two-fold serial dilution of the macrocarpal compound is prepared in a 96-well microtiter plate using the supplemented BHI broth.

  • Inoculation: A standardized bacterial inoculum is added to each well. Positive (bacteria and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated anaerobically at 37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible bacterial growth.

Antifungal Activity

Macrocarpal C has been identified as a potent antifungal agent, particularly against dermatophytes like Trichophyton mentagrophytes[9]. Its mechanism involves the disruption of the fungal cell membrane, induction of oxidative stress, and ultimately, apoptosis[9][10].

Quantitative Data: Antifungal Activity of Macrocarpal C

CompoundFungal StrainMIC (µg/mL)Reference
Macrocarpal CTrichophyton mentagrophytes1.95[9]
Macrocarpal ICandida glabrataIC50: 0.75[11]

Signaling Pathway: Antifungal Mechanism of Macrocarpal C

The antifungal action of Macrocarpal C involves a cascade of events leading to fungal cell death[9].

Antifungal_Mechanism Macrocarpal_C Macrocarpal C Fungal_Cell_Membrane Fungal Cell Membrane Macrocarpal_C->Fungal_Cell_Membrane Disrupts Membrane_Permeability Increased Membrane Permeability Fungal_Cell_Membrane->Membrane_Permeability ROS_Production Intracellular ROS Production Membrane_Permeability->ROS_Production DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: Proposed antifungal mechanism of Macrocarpal C.

Experimental Protocol: Fungal Membrane Permeability Assay (SYTOX Green)

This assay is used to detect compromised plasma membranes[9].

  • Fungal Culture: The target fungus is grown in a suitable liquid medium.

  • Cell Suspension: Fungal cells are harvested, washed, and resuspended in a suitable buffer.

  • Treatment: Various concentrations of Macrocarpal C are added to the cell suspension. A negative control (no treatment) and a positive control (a known membrane-disrupting agent) are included.

  • Staining: SYTOX Green dye is added to the cell suspensions and incubated in the dark.

  • Measurement: Fluorescence is measured using a fluorometer or fluorescence microscope. An increase in fluorescence indicates membrane damage.

Anti-inflammatory Therapeutic Targets

Macrocarpals have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions[3][12].

Inhibition of Phospholipase A2

Macrocarpal B is a known inhibitor of phospholipase A2, an enzyme involved in the inflammatory cascade by releasing arachidonic acid from cell membranes[3].

Experimental Workflow: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model to assess anti-inflammatory activity[13].

Anti_inflammatory_Workflow start Start acclimatize Acclimatize Rats (min. 5 days) start->acclimatize grouping Group Animals (Vehicle, Positive Control, Macrocarpal B) acclimatize->grouping dosing Oral Administration of Treatment grouping->dosing induction Inject Carrageenan into Paw dosing->induction 1 hour post-dosing measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement analysis Calculate % Inhibition of Edema measurement->analysis end End analysis->end

Caption: Workflow for in vivo anti-inflammatory testing.

Enzyme Inhibition as a Therapeutic Target

A significant finding is the ability of macrocarpals to inhibit dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes[4][14].

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Macrocarpals A, B, and C have been identified as inhibitors of DPP-4. Macrocarpal C, in particular, shows potent activity[4]. DPP-4 inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion.

Quantitative Data: DPP-4 Inhibitory Activity

CompoundConcentration (µM)% InhibitionReference
Macrocarpal A500~30[4]
Macrocarpal B500~30[4]
Macrocarpal C50~90[4]

Signaling Pathway: DPP-4 Inhibition by Macrocarpals

By inhibiting DPP-4, macrocarpals can potentiate the action of GLP-1, leading to improved glucose control[14].

DPP4_Inhibition_Pathway Macrocarpals Macrocarpals (e.g., Macrocarpal C) DPP4 DPP-4 Macrocarpals->DPP4 Inhibits GLP1_inactive Inactive GLP-1 DPP4->GLP1_inactive Inactivates GLP1_active Active GLP-1 GLP1_active->DPP4 Pancreas Pancreas GLP1_active->Pancreas Stimulates Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Release (Suppressed) Pancreas->Glucagon Glucose_Homeostasis Improved Glucose Homeostasis Insulin->Glucose_Homeostasis Glucagon->Glucose_Homeostasis

Caption: DPP-4 inhibition signaling pathway by macrocarpals.

Anticancer Potential

Preliminary in-silico and in-vitro studies suggest that some macrocarpals may possess anticancer properties. Macrocarpal B has been shown to exhibit cytotoxic effects against various cancer cell lines, and Macrocarpal C has an IC50 of less than 10 µM against A549 (lung carcinoma) and HL-60 (promyelocytic leukemia) cells[10][]. The proposed mechanisms include the induction of apoptosis[].

Quantitative Data: Cytotoxicity of Macrocarpal C

CompoundCell LineAssayIncubation TimeIC50 (µM)Reference
Macrocarpal CA549SRB72 hrs< 10[10]
Macrocarpal CHL-60MTT72 hrs< 10[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity[16].

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the macrocarpal for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Inferred Potential of this compound

Given the structural similarities within the macrocarpal family, it is plausible to infer that this compound may share some of the therapeutic targets and biological activities of its well-characterized congeners.

  • Antimicrobial Activity: It is highly likely that this compound possesses antibacterial and antifungal properties. Its potential targets could include bacterial cell wall synthesis, membrane integrity, and fungal membrane function, potentially leading to the generation of reactive oxygen species and apoptosis in microbial cells.

  • Anti-inflammatory Effects: this compound may exhibit anti-inflammatory activity through the inhibition of key inflammatory enzymes such as phospholipase A2.

  • Enzyme Inhibition: A significant potential therapeutic target for this compound could be DPP-4. If it shares the inhibitory profile of Macrocarpal C, it could be a promising candidate for the development of new treatments for type 2 diabetes.

  • Anticancer Potential: The possibility of this compound having cytotoxic effects against cancer cells warrants investigation, with potential mechanisms involving the induction of apoptosis.

Conclusion and Future Directions

The macrocarpal family of natural products presents a rich source of compounds with diverse and therapeutically relevant biological activities. While specific data on this compound is currently lacking, the extensive research on Macrocarpals A, B, C, and I provides a strong foundation for inferring its potential therapeutic targets. Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its bioactivities. Head-to-head comparative studies with other macrocarpals would be invaluable in elucidating its unique therapeutic potential and mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a roadmap for such investigations.

References

Methodological & Application

Application Notes and Protocols: Isolation and Purification of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in various Eucalyptus species. These compounds have garnered significant scientific interest due to their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Macrocarpal N, with the molecular formula C28H38O7, is a member of this family and is noted for its potential antimicrobial, anti-inflammatory, and antioxidant effects, as well as its capacity to inhibit various enzymes. This document provides a detailed, generalized protocol for the isolation and purification of this compound, adapted from established methodologies for closely related macrocarpals isolated from Eucalyptus species such as E. macrocarpa and E. globulus.

While specific high-yield protocols for this compound are not extensively documented, the following procedures, which have been successfully applied to other macrocarpals, provide a robust framework for its extraction and purification.

Data Presentation

The quantitative data available for this compound is limited. The following tables summarize the known physicochemical properties of this compound and the reported yields for other related macrocarpals, which may serve as a benchmark for the expected yield of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC28H38O7[]
Molecular Weight486.6 g/mol []
AppearanceData not available
General ClassPhloroglucinol dialdehyde diterpene[2][3]

Table 2: Reported Yields of Macrocarpals A-G from Eucalyptus macrocarpa (2880 g of leaves)

CompoundYield (mg)
Macrocarpal A252.5
Macrocarpal B51.9
Macrocarpal C20.0
Macrocarpal D56.8
Macrocarpal E14.6
Macrocarpal F11.4
Macrocarpal G47.3
Data adapted from a study on the isolation of macrocarpals from Eucalyptus macrocarpa[3].

Experimental Protocols

The isolation and purification of this compound is a multi-step process that involves initial extraction from the plant material, followed by fractionation and chromatographic purification.

Protocol 1: High-Yield, Two-Step Extraction

This protocol is designed to maximize the yield of macrocarpals from Eucalyptus leaves.[4][5]

1. Plant Material Preparation and Pre-treatment: a. Air-dry fresh Eucalyptus leaves and grind them into a coarse powder.[4] b. Macerate the powdered leaves in n-hexane at room temperature with occasional stirring for 24 hours to remove essential oils.[4] c. Filter the mixture and discard the n-hexane fraction. d. Air-dry the plant residue to remove any remaining n-hexane.[4]

2. First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol (B145695) in water.[4] b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.[4]

3. Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water.[4] b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the ethanolic extract.[4]

4. Concentration: a. Combine the aqueous and ethanolic extracts. b. Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain the crude Macrocarpal-rich extract.[4]

Protocol 2: Chromatographic Purification

The crude extract obtained from the initial extraction is then subjected to a series of chromatographic steps to isolate and purify this compound.

1. Solvent Partitioning and Fractionation: a. Dissolve the crude extract in a chloroform (B151607)/methanol (B129727)/water mixture (4:1:5 v/v).[4][6] b. Separate the layers to partition the compounds based on their polarity. The macrocarpals are typically found in the organic phase.

2. Column Chromatography: a. Stationary Phase: Silica (B1680970) gel.[2] b. Mobile Phase: A stepwise gradient of hexane/ethyl acetate (B1210297) (50:1, 20:1, 10:1, 1:1, and 0:1), followed by methanol alone.[6] Alternatively, a gradient of chloroform and methanol can be employed.[2] c. Procedure: i. Pack a silica gel column using a slurry method with a nonpolar solvent. ii. Adsorb the concentrated organic fraction onto a small amount of silica gel and load it onto the column.[2] iii. Elute the column with the solvent gradient. iv. Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing compounds with similar profiles to known macrocarpals.[2]

3. High-Performance Liquid Chromatography (HPLC): a. Column: A C18 reversed-phase column is typically used for final purification.[2] b. Mobile Phase: A gradient elution from 70% methanol/30% water to 100% methanol.[6] Acetic acid may be added to the mobile phase to improve peak shape.[3][6] c. Procedure: i. Pool and concentrate the fractions from column chromatography containing the target compound. ii. Dissolve the concentrated sample in the initial mobile phase. iii. Inject the sample onto the HPLC system and collect the peak corresponding to this compound. iv. Assess the purity of the isolated compound by analytical HPLC.[2]

4. Structural Confirmation: a. The structure of the purified this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Eucalyptus Leaves (Dried and Ground) oil_removal Essential Oil Removal (n-hexane) plant_material->oil_removal first_extraction First Extraction (30% Ethanol) oil_removal->first_extraction second_extraction Second Extraction (80% Ethanol) first_extraction->second_extraction concentrate Concentration (Rotary Evaporator) second_extraction->concentrate crude_extract Crude Extract concentrate->crude_extract partitioning Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_compound Purified this compound hplc->pure_compound analysis Structural Confirmation (NMR, MS) pure_compound->analysis

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

While the specific signaling pathways for this compound are not well-defined, related compounds like Macrocarpal C have been shown to exert antifungal effects by increasing reactive oxygen species (ROS) and inducing apoptosis.[7][8] The following diagram illustrates a hypothetical pathway for the bioactivity of this compound based on these findings.

G Macrocarpal_N This compound Cell_Membrane Fungal/Bacterial Cell Membrane Macrocarpal_N->Cell_Membrane Permeabilization ROS_Production Increased ROS Production Cell_Membrane->ROS_Production Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress DNA_Damage DNA Fragmentation Oxidative_Stress->DNA_Damage Apoptosis Apoptosis/Cell Death DNA_Damage->Apoptosis

Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.

References

Application Notes and Protocols for In Vitro Evaluation of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal N is a member of the phloroglucinol (B13840) dialdehyde (B1249045) diterpene family of natural compounds, structurally similar to other known macrocarpals isolated from Eucalyptus species. Preliminary data on related compounds (Macrocarpals A, B, C, and I) suggest a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] These application notes provide a comprehensive framework for the in vitro experimental design to elucidate the biological activities and potential mechanisms of action of this compound. The target audience for these protocols includes researchers in natural product chemistry, pharmacology, and drug development.

1. Assessment of Antimicrobial Activity

The antibacterial and antifungal properties of this compound will be determined to establish its potential as an antimicrobial agent. Related compounds have shown significant activity, particularly against Gram-positive bacteria.[1]

1.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth (MIC) and kills (MBC/MFC) a panel of pathogenic microorganisms.

Experimental Protocol:

  • Microorganism Preparation:

    • Culture a panel of clinically relevant microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger) in appropriate broth media to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Broth Microdilution Assay:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a concentration range of 0.125 to 256 µg/mL.

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganisms with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows no visible growth.

  • MBC/MFC Determination:

    • From the wells showing no visible growth, plate 10 µL of the suspension onto appropriate agar (B569324) plates.

    • Incubate the plates under the same conditions as above.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
Staphylococcus aureus
Bacillus subtilis
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

2. Evaluation of Cytotoxic and Antiproliferative Activity

To assess the potential of this compound as an anticancer agent, its cytotoxic and antiproliferative effects on various cancer cell lines will be evaluated. Macrocarpal I has been shown to inhibit the growth of colorectal cancer cells.

2.1. Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Experimental Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer, A549 lung cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate culture medium supplemented with 10% fetal bovine serum.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Cell LineIncubation Time (h)IC50 (µM)
MCF-724
48
72
HCT-11624
48
72
A54924
48
72
HEK29324
48
72

3. Assessment of Anti-inflammatory Activity

The potential of this compound to modulate inflammatory responses will be investigated, as related compounds have demonstrated anti-inflammatory properties.

3.1. Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This protocol measures the inhibitory effect of this compound on the production of nitric oxide, a key inflammatory mediator.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 to 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite (B80452) standard curve to quantify the nitrite concentration.

Data Presentation:

This compound (µM)Nitrite Concentration (µM)% Inhibition of NO Production
0 (Control)0
0 (LPS only)-
1
5
10
25
50

4. Investigation of Antioxidant Activity

The ability of this compound to scavenge free radicals will be assessed, as phenolic compounds often possess antioxidant properties.

4.1. DPPH Radical Scavenging Assay

This protocol measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical.

Experimental Protocol:

  • Assay Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare various concentrations of this compound (e.g., 1 to 100 µg/mL) in methanol. Ascorbic acid or Trolox can be used as a positive control.

  • Scavenging Reaction:

    • In a 96-well plate, mix 100 µL of each concentration of this compound with 100 µL of the DPPH solution.

    • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the EC50 value (the effective concentration that scavenges 50% of the DPPH radicals).

Data Presentation:

CompoundEC50 (µg/mL)
This compound
Ascorbic Acid (Control)

5. Signaling Pathway and Workflow Visualizations

5.1. Proposed General Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A This compound Stock Solution B Antimicrobial Assays (MIC/MBC) A->B C Cytotoxicity Assays (MTT on Cancer & Normal Cells) A->C D Anti-inflammatory Assays (NO Production) A->D E Antioxidant Assays (DPPH) A->E F ROS Production Assay B->F If Active G Apoptosis Assay (Annexin V/PI) C->G If Selective Cytotoxicity H Western Blot Analysis (Inflammatory & Apoptotic Markers) D->H If Active G->H

Caption: General workflow for the in vitro screening of this compound.

5.2. Proposed Anti-inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS Expression NFkB->iNOS MacrocarpalN This compound MacrocarpalN->NFkB NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

5.3. Proposed Pro-apoptotic Signaling Pathway in Cancer Cells

G MacrocarpalN This compound ROS ↑ ROS Production MacrocarpalN->ROS Bcl2 ↓ Bcl-2 MacrocarpalN->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Macrocarpal N in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific peer-reviewed studies detailing the cell culture applications of "Macrocarpal N" are not available in the public domain. The following application notes and protocols have been synthesized based on research on closely related macrocarpal compounds, including Macrocarpal A, B, C, and I, as well as extracts from plants known to produce macrocarpals, such as Phaleria macrocarpa and Eucalyptus species. These notes are intended to provide a representative framework for researchers and drug development professionals.

Introduction

This compound is a natural compound belonging to the macrocarpal family of sesquiterpenoids.[1] Compounds in this class, isolated from various plant species, have demonstrated a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[1] Notably, several macrocarpals have shown significant potential as anticancer agents in preclinical studies. They have been observed to induce cytotoxicity, promote apoptosis (programmed cell death), and cause cell cycle arrest in various cancer cell lines.[][3][4] The proposed mechanisms of action often involve the modulation of key signaling pathways critical for cancer cell proliferation and survival.

These application notes provide a comprehensive overview of the potential uses of this compound in a research setting, with detailed protocols for evaluating its anticancer effects in cell culture.

Data Presentation: Cytotoxic Activity of Related Macrocarpals

The following table summarizes the cytotoxic activities of various macrocarpals and related plant extracts against several human cancer cell lines, as reported in the literature. This data can serve as a reference for designing dose-response experiments for this compound.

Compound/ExtractCell LineCancer TypeIC50 ValueReference
Macrocarpal A A549Lung Carcinoma< 10 µM
HL-60Promyelocytic Leukemia< 10 µM
Macrocarpal C A549Lung Carcinoma< 10 µM
HL-60Promyelocytic Leukemia< 10 µM
Macrocarpal I SW620, DLD1Colorectal Cancer10 - 100 µM
Lipophilic Fraction of Eucalyptus camaldulensis MCF-7Breast Cancer7.34 µg/mL
Phaleria macrocarpa Leaf Extract T47DBreast Cancer97 µg/mL
Phaleria macrocarpa Fruit Chloroform Extract T47DBreast Cancer103.03 µg/mL

Postulated Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted approach that includes the induction of apoptosis and cell cycle arrest.

1. Induction of Apoptosis: Macrocarpals have been shown to trigger programmed cell death. This can occur through both intrinsic (mitochondrial) and extrinsic pathways. Key events may include:

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS can lead to oxidative stress and damage to cellular components, triggering apoptosis.

  • Modulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic Bax to anti-apoptotic Bcl-2 ratio disrupts the mitochondrial membrane potential.

  • Activation of Caspases: The release of cytochrome c from the mitochondria activates a cascade of caspases, particularly the executioner caspase-3, which leads to the cleavage of cellular proteins and cell death.

  • DNA Fragmentation: A hallmark of late-stage apoptosis.

2. Cell Cycle Arrest: Treatment with macrocarpals or related extracts can halt the progression of the cell cycle, preventing cancer cells from dividing. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as the S or G2/M phase.

3. Inhibition of Key Signaling Pathways: The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and it is often hyperactivated in cancer. Extracts from Phaleria macrocarpa have been shown to suppress this pathway in breast cancer cells. Additionally, Macrocarpal I has been identified as a dual-target agent, inhibiting both tubulin polymerization and the DNA repair enzyme PARP1.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound cluster_0 In Vitro Evaluation cluster_1 Mechanistic Assays A Cancer Cell Lines (e.g., MCF-7, A549, HCT116) B Dose-Response & Cytotoxicity Assay (MTT / WST-1) A->B C Determine IC50 Value B->C D Mechanism of Action Studies (at IC50 concentration) C->D E Apoptosis Assay (Annexin V / PI Staining) D->E F Cell Cycle Analysis (PI Staining, Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot for p-Akt, p-mTOR, etc.) D->G

Caption: General workflow for in vitro evaluation of this compound.

PI3K_AKT_Pathway Hypothesized Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation MacrocarpalN This compound MacrocarpalN->PI3K inhibits? MacrocarpalN->Akt inhibits?

Caption: Potential intervention points of this compound in the PI3K/Akt/mTOR pathway.

Apoptosis_Pathway Simplified Intrinsic Apoptosis Pathway Stress Cellular Stress (e.g., from this compound) Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for a Macrocarpal N Antimicrobial Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpals are phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives found in plants of the Eucalyptus genus.[1] Several members of this class, including Macrocarpals A and B, have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2][3] The proposed mechanism of action for these compounds involves the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[1] These characteristics make macrocarpals promising candidates for the development of new antimicrobial agents.

This document provides detailed protocols for assessing the antimicrobial activity of a subject macrocarpal, referred to herein as Macrocarpal N, using standard laboratory techniques. These include the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Zone of Inhibition assay.

Data Presentation

While specific quantitative data for this compound is unavailable, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) for the closely related Macrocarpal B against various bacterial strains, providing an expected range of efficacy.[1]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus0.78 - 3.13
Bacillus subtilis0.78 - 3.13
Micrococcus luteus0.78 - 3.13
Mycobacterium smegmatis0.78 - 3.13

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[4] The broth microdilution method is a common and efficient way to determine the MIC.[5][6]

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates[7]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[8]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)[5]

  • Micropipettes and sterile tips

Protocol:

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.[8]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7][9]

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the highest concentration of this compound (prepared in MHB) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (MHB only).[8]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.[5][7]

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth (i.e., the first clear well).[7]

    • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.[10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay is performed as a follow-up to the MIC test.

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (37°C)

Protocol:

  • Subculturing:

    • From the wells of the completed MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells), take a 10-100 µL aliquot.[12]

    • Spread the aliquot evenly onto a sterile agar plate.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.[11]

Zone of Inhibition Assay (Kirby-Bauer Disk Diffusion Test)

This is a qualitative method to assess the antimicrobial activity of a substance.[13][14]

Materials:

  • This compound

  • Sterile filter paper disks

  • Sterile Mueller-Hinton Agar (MHA) plates (poured to a depth of 4 mm)[15]

  • Bacterial strains of interest

  • Sterile swabs[13]

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation:

    • Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Evenly swab the entire surface of an MHA plate. Rotate the plate approximately 60 degrees and repeat the swabbing two more times to ensure complete coverage.[9]

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.[13]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[13]

    • The size of the zone of inhibition is proportional to the antimicrobial activity of the substance. A larger zone indicates greater effectiveness.[13]

Visualizations

Experimental_Workflow_MIC_MBC cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) serial_dilution Serial Dilution of This compound in 96-well plate prep_inoculum_mic->serial_dilution inoculate_plate Inoculate wells with bacterial suspension serial_dilution->inoculate_plate incubate_mic Incubate plate (37°C, 18-24h) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells onto agar plates read_mic->subculture Proceed with non-turbid wells incubate_mbc Incubate plates (37°C, 18-24h) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Assays.

Zone_of_Inhibition_Workflow prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_agar Inoculate Mueller-Hinton Agar plate prep_inoculum->inoculate_agar apply_disks Apply this compound-impregnated disks inoculate_agar->apply_disks incubate Incubate plate (37°C, 18-24h) apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Caption: Workflow for Zone of Inhibition Assay.

Proposed_Mechanism_of_Action macrocarpal This compound cell_membrane Bacterial Cell Membrane macrocarpal->cell_membrane ros Reactive Oxygen Species (ROS) Generation macrocarpal->ros membrane_disruption Membrane Disruption & Increased Permeability cell_membrane->membrane_disruption dna_fragmentation DNA Fragmentation ros->dna_fragmentation cell_death Bacterial Cell Death membrane_disruption->cell_death dna_fragmentation->cell_death

Caption: Proposed Antimicrobial Mechanism of Macrocarpals.

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrocarpal N is a novel natural compound with potential therapeutic applications in inflammatory diseases. This document provides a detailed protocol for evaluating the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model. Macrophages, such as the RAW 264.7 cell line, are key players in the inflammatory response.[1][2] Upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce a variety of pro-inflammatory mediators, including nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2] The production of these mediators is largely regulated by the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][4][5] This protocol outlines methods to assess the efficacy of this compound in modulating these key inflammatory markers and pathways.

Data Presentation

The following tables summarize the expected quantitative data from the described assays, demonstrating the dose-dependent anti-inflammatory effects of this compound.

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages

Concentration of this compound (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 4.5
198.2 ± 3.8
597.5 ± 4.1
1096.3 ± 3.5
2595.1 ± 4.2
5093.8 ± 3.9
10092.4 ± 4.6

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment. A non-significant decrease in viability indicates that the observed anti-inflammatory effects are not due to cytotoxicity.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (% of LPS Control)
Control (no LPS)5.2 ± 1.1
LPS (1 µg/mL)100
LPS + this compound (1 µM)85.3 ± 5.2
LPS + this compound (5 µM)62.1 ± 4.7
LPS + this compound (10 µM)45.8 ± 3.9
LPS + this compound (25 µM)28.4 ± 3.1
LPS + this compound (50 µM)15.7 ± 2.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. NO production was measured using the Griess assay.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (% of LPS Control)IL-1β (% of LPS Control)IL-6 (% of LPS Control)
Control (no LPS)8.1 ± 1.56.5 ± 1.27.2 ± 1.4
LPS (1 µg/mL)100100100
LPS + this compound (10 µM)68.4 ± 6.172.3 ± 5.875.1 ± 6.3
LPS + this compound (25 µM)42.7 ± 4.548.9 ± 4.251.6 ± 4.9
LPS + this compound (50 µM)21.3 ± 2.925.8 ± 3.129.4 ± 3.5

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 6 hours. Cytokine levels in the cell supernatant were measured by ELISA.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects of this compound are not due to cytotoxicity, a cell viability assay is performed.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[1]

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-linked immunosorbent assay (ELISA) is used to measure the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant.

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described for the NO assay, but with a shorter LPS incubation time (e.g., 6 hours), as cytokine production often peaks earlier than NO.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions for the specific ELISA kits.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to assess the effect of this compound on the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes) to observe protein phosphorylation.

    • Lyse the cells and collect the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IκBα, p65 (for NF-κB pathway), and p38, ERK1/2, JNK (for MAPK pathway).[3][5]

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment viability Cell Viability Assay (MTT) seeding->viability lps_stimulation LPS Stimulation pretreatment->lps_stimulation no_assay Nitric Oxide Assay (Griess) lps_stimulation->no_assay elisa Cytokine Assay (ELISA) lps_stimulation->elisa western_blot Western Blot (NF-κB & MAPK) lps_stimulation->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.

nf_kb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) NFkB_active->Genes Translocates & Binds DNA Nucleus Nucleus MacrocarpalN This compound MacrocarpalN->IKK Inhibits MacrocarpalN->NFkB_active Inhibits Translocation IkB_NFkB->NFkB_active IκBα Degradation

Caption: The NF-κB signaling pathway and potential inhibition by this compound.

mapk_pathway cluster_p38 p38 Pathway cluster_JNK JNK Pathway cluster_ERK ERK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 MKK4_7 MKK4/7 MAP3K->MKK4_7 MEK1_2 MEK1/2 MAP3K->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK JNK MKK4_7->JNK Phosphorylates JNK->TranscriptionFactors ERK ERK1/2 MEK1_2->ERK Phosphorylates ERK->TranscriptionFactors Genes Pro-inflammatory Gene Expression TranscriptionFactors->Genes MacrocarpalN This compound MacrocarpalN->p38 Inhibits Phosphorylation MacrocarpalN->JNK Inhibits Phosphorylation MacrocarpalN->ERK Inhibits Phosphorylation

Caption: The MAPK signaling pathways and potential inhibition by this compound.

References

Macrocarpal N: Application Notes and Protocols for a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Macrocarpal N is a naturally occurring sesquiterpenoid compound isolated from plants of the Eucalyptus genus.[1] As a member of the macrocarpal family, it is recognized for a range of potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2] Structurally, this compound possesses the molecular formula C28H38O7 and a molecular weight of 486.6 g/mol .[1] While specific data for this compound is limited, the broader family of macrocarpals has been investigated for its therapeutic potential, offering insights into the possible applications of this compound as a chemical probe in biological research and drug discovery.

This document provides a generalized framework for the potential applications and experimental investigation of this compound, drawing upon the known activities of related macrocarpal compounds. The protocols and data presented herein are intended as a guide for researchers to design and execute studies to elucidate the specific biological functions of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC28H38O7[1]
Molecular Weight486.6 g/mol [1]
Chemical FamilySesquiterpenoids[1]
SourceEucalyptus species (e.g., Eucalyptus globulus Labill.)[1]

Potential Biological Activities and Applications

Based on the activities of related macrocarpals, this compound is a candidate for investigation in the following areas:

  • Antimicrobial Research: Macrocarpals have demonstrated activity against a range of microbes.[3] this compound could be explored as a probe to study mechanisms of antimicrobial action or as a lead compound for the development of new antibiotics.

  • Anti-inflammatory Studies: The anti-inflammatory effects observed in other macrocarpals suggest that this compound may modulate inflammatory pathways.[2] It could be used to investigate the roles of specific targets in inflammation.

  • Enzyme Inhibition Assays: The ability of macrocarpals to inhibit various enzymes makes this compound a candidate for screening against different enzyme targets.[2]

Experimental Protocols

The following are generalized protocols for investigating the biological activities of this compound. These should be optimized based on the specific experimental setup and objectives.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Target microorganism

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the broth medium, adjusted to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well containing the diluted this compound. Include positive (microbe only) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol assesses the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess Reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control.

Visualization of Potential Mechanisms

While specific signaling pathways for this compound have not been elucidated, the known mechanisms of related compounds can be used to propose potential pathways for investigation.

Proposed Antifungal Mechanism of Action

The antifungal activity of macrocarpals is thought to involve the disruption of the fungal cell membrane, leading to increased permeability, the generation of reactive oxygen species (ROS), and subsequent DNA damage.

Antifungal_Mechanism Proposed Antifungal Mechanism of Macrocarpals MacrocarpalN This compound FungalCell Fungal Cell MacrocarpalN->FungalCell Membrane Cell Membrane Disruption FungalCell->Membrane ROS ROS Generation FungalCell->ROS Permeability Increased Permeability Membrane->Permeability Apoptosis Apoptosis Permeability->Apoptosis DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Proposed antifungal mechanism of action for this compound.

General Experimental Workflow for Biological Activity Screening

The following workflow illustrates a general approach to screening this compound for biological activity.

Experimental_Workflow Experimental Workflow for this compound Start Start: this compound ActivityScreening Biological Activity Screening (e.g., Antimicrobial, Anti-inflammatory) Start->ActivityScreening DoseResponse Dose-Response & IC50/MIC Determination ActivityScreening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Signaling Pathways) DoseResponse->Mechanism TargetID Target Identification Mechanism->TargetID End End: Characterized Probe TargetID->End

References

Application Notes & Protocols for the Quantification of Macrocarpals

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: Initial searches for "Macrocarpal N" did not yield specific information. It is presumed that this may be a typographical error, and these application notes will focus on the well-characterized and scientifically significant Macrocarpal B and C, which belong to the same class of formylated phloroglucinol (B13840) compounds. The principles and techniques described herein are broadly applicable to other macrocarpals.

These application notes are intended for researchers, scientists, and professionals in drug development who require accurate and precise quantification of macrocarpals in various matrices, including plant extracts and biological samples.

Introduction to Macrocarpals

Macrocarpals are a class of phloroglucinol derivatives found predominantly in Eucalyptus species, such as Eucalyptus macrocarpa and Eucalyptus globulus.[1][2] These compounds have garnered significant interest due to their diverse biological activities, including antibacterial, antifungal, and enzyme inhibitory properties.[1][3][4] For instance, Macrocarpal C has been identified as a potent inhibitor of dipeptidyl peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.[5][6] Accurate quantification of macrocarpals is crucial for pharmacokinetic studies, quality control of herbal extracts, and pharmacological assessments both in vitro and in vivo.[7]

Analytical Techniques for Quantification

The primary analytical methods for the quantification of macrocarpals are reversed-phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques provide high sensitivity, selectivity, and accuracy for analyzing complex mixtures.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for quantifying phloroglucinols. The method involves separating the analyte from other components in a sample matrix on a reversed-phase column, followed by detection with a UV detector at a wavelength where the analyte shows maximum absorbance.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more complex matrices like biological fluids (plasma, urine) and tissue homogenates, LC-MS/MS is the recommended method due to its superior sensitivity and selectivity.[7] This technique couples the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of macrocarpals.

Table 1: HPLC-UV Method Parameters and Performance

ParameterValueReference
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid[1]
Gradient 50% B to 90% B over 20 minutes[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength ~275-280 nm[1][3]
Calibration Range 1 - 100 µg/mL[7]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[7]
Ionization Source Electrospray Ionization (ESI)[7]
Polarity Negative Ion Mode[1]
Precursor Ion (m/z) 471 [M-H]⁻ for Macrocarpal B[1]
Limit of Quantitation 4-20 pg/µL (for similar compounds)[8]
Intraday Precision 1-10% (for similar compounds)[8]
Interday Precision 1-18% (for similar compounds)[8]

Experimental Protocols

Protocol 1: Quantification of Macrocarpal B/C in Plant Extracts using HPLC-UV

This protocol details the quantification of Macrocarpal B or C in Eucalyptus extracts.

4.1.1. Materials and Reagents

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)[3]

  • HPLC-grade acetonitrile and water[3]

  • Formic acid[3]

  • Macrocarpal B/C reference standard

  • Methanol (B129727)

  • 0.45 µm syringe filters

4.1.2. Sample Preparation

  • Accurately weigh and dissolve the plant extract in methanol to a known concentration.[7]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

4.1.3. Calibration Curve Preparation

  • Prepare a stock solution of the Macrocarpal B/C reference standard in methanol (e.g., 1 mg/mL).[7]

  • Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.[7]

  • Inject each standard in triplicate and plot the peak area against the concentration to generate a calibration curve.[7]

4.1.4. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

  • Column Temperature: 25 °C[3]

  • Detection Wavelength: 280 nm[3]

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 90% B[3]

    • 25-30 min: 90% B (isocratic)[3]

    • 30.1-35 min: 50% B (re-equilibration)[3]

4.1.5. Data Analysis

  • Inject the prepared samples into the HPLC system.

  • Identify the Macrocarpal B/C peak based on the retention time of the reference standard.

  • Quantify the amount of Macrocarpal B/C in the samples by interpolating the peak area from the calibration curve.[7]

Protocol 2: Quantification of Macrocarpal B/C in Biological Samples using LC-MS/MS

This protocol is designed for the quantification of Macrocarpal B or C in complex biological matrices.

4.2.1. Materials and Reagents

  • UHPLC or HPLC system coupled to a tandem mass spectrometer with an ESI source[7]

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)[7]

  • LC-MS grade solvents

  • Macrocarpal B/C reference standard

4.2.2. Sample Preparation (Plasma)

  • To 100 µL of plasma, add an internal standard and 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[7]

4.2.3. LC-MS/MS Conditions

  • Optimize the mobile phase gradient and MS parameters (e.g., precursor/product ion transitions, collision energy) for the specific macrocarpal being analyzed.

4.2.4. Data Analysis

  • Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_output Output plant_material Plant Material (e.g., Eucalyptus leaves) extraction Solvent Extraction (e.g., 80% Acetone) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning concentration Concentration partitioning->concentration hplc HPLC-UV Analysis concentration->hplc For Plant Extracts lcms LC-MS/MS Analysis concentration->lcms For Biological Samples quantification Quantification via Calibration Curve hplc->quantification lcms->quantification data Quantitative Data (Concentration of Macrocarpal) quantification->data

Caption: General experimental workflow for the quantification of macrocarpals.

signaling_pathway cluster_inhibition DPP-4 Inhibition by Macrocarpal C cluster_effects Physiological Effects macrocarpal_c Macrocarpal C dpp4 Dipeptidyl Peptidase 4 (DPP-4) macrocarpal_c->dpp4 Inhibits inactivation Inactivation of DPP-4 dpp4->inactivation glp1 Increased GLP-1 Levels inactivation->glp1 Leads to insulin Enhanced Insulin Secretion glp1->insulin glucose Improved Glucose Homeostasis insulin->glucose

Caption: Postulated mechanism of DPP-4 inhibition by Macrocarpal C.

References

Troubleshooting & Optimization

"Macrocarpal N" solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Macrocarpal N, with a focus on solubility and stability.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural organic compound with the molecular formula C28H38O7 and a molecular weight of 486.6 g/mol .[1] It is a phloroglucinol (B13840) derivative, a class of compounds known for their diverse biological activities. While specific research on this compound is limited, related compounds from Eucalyptus species have demonstrated antimicrobial, anti-inflammatory, and antioxidant properties.

Q2: What is the physical appearance and purity of commercially available this compound?

This compound is typically supplied as a yellow powder with a purity of 97.5% or higher. However, it is always recommended to verify the purity of each new batch using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q3: In which solvents is this compound likely to be soluble?

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethanol

  • Methanol

  • Chloroform

  • Dichloromethane

  • Ethyl Acetate

  • Acetone[2]

It is expected to have low solubility in water.

Q4: How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to start with a small amount of powder and test its solubility in the desired solvent. Sonication can aid in dissolution. For biological assays, DMSO is a common solvent, but it's crucial to determine the tolerance of your specific cell line or assay to the final DMSO concentration.

Q5: What are the recommended storage conditions for solid this compound?

To ensure stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is advisable.

Q6: How should I store solutions of this compound?

Stock solutions of this compound should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use amber vials or wrap containers in aluminum foil to protect the solution from light, as phenolic compounds can be light-sensitive.

II. Troubleshooting Guides

Solubility Issues
Problem Possible Cause Troubleshooting Steps
This compound powder is not dissolving in the chosen solvent. Insufficient solvent volume.Gradually add more solvent while vortexing or sonicating.
Inappropriate solvent.Try a different organic solvent from the recommended list (e.g., DMSO, ethanol). A small-scale solubility test with a tiny amount of powder can help identify the best solvent.
Low temperature.Gently warm the solution (e.g., to 37°C) to aid dissolution. Be cautious with volatile solvents.
Precipitation occurs after adding the stock solution to an aqueous buffer or cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.Decrease the final concentration of this compound. Increase the allowed percentage of the organic solvent in the final solution, ensuring it is not toxic to the cells or detrimental to the assay.
The aqueous buffer has a pH that reduces the solubility of this compound.Test the solubility in buffers with different pH values.
The solution appears cloudy or has particulates. Incomplete dissolution.Increase sonication time or gentle heating.
Presence of insoluble impurities.Centrifuge the solution to pellet any insoluble material and carefully transfer the supernatant. Filter the solution through a 0.22 µm syringe filter compatible with the solvent used.
Stability Issues
Problem Possible Cause Troubleshooting Steps
Loss of biological activity over time in stored solutions. Degradation due to improper storage.Ensure solutions are stored at or below -20°C in tightly sealed, light-protected containers. Aliquot stock solutions to minimize freeze-thaw cycles.
Oxidation of the phloroglucinol core.Prepare fresh solutions before each experiment. Consider degassing solvents before use to remove dissolved oxygen.
Hydrolysis in aqueous solutions.For experiments in aqueous buffers, prepare the final dilution immediately before use. Avoid prolonged storage in aqueous environments.
Change in color of the solution (e.g., turning brown). Oxidation or degradation of the compound.Discard the solution and prepare a fresh one. Re-evaluate storage conditions (light protection, temperature, container).
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation.This confirms instability under the current storage conditions. A forced degradation study can help identify the nature of the degradation products and the conditions to avoid.

III. Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps determine the approximate solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selection of solvents (e.g., DMSO, 95% Ethanol, Methanol, Water)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Method:

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into separate microcentrifuge tubes for each solvent to be tested.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Vortex the tube vigorously for 30 seconds.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • Visually inspect for any remaining solid particles.

  • If the powder has dissolved, the solubility is at least 10 mg/mL. You can add more powder to determine the upper limit.

  • If the powder has not dissolved, add another measured volume of the solvent (e.g., 100 µL) and repeat steps 3-5.

  • Continue adding solvent incrementally until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL or mM.

  • Repeat for each solvent.

Protocol 2: Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific solvent under different storage conditions. An HPLC method for a related compound, Macrocarpal B, can be adapted.

Materials:

  • This compound

  • Chosen solvent (e.g., DMSO)

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (optional, for improving peak shape)

Method:

  • HPLC Method Adaptation:

    • Mobile Phase A: Water with 0.1% formic acid (optional)

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)

    • Gradient: A starting point could be a linear gradient from 50% to 90% B over 20 minutes. This will likely require optimization for this compound.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an optimal wavelength, starting around 280 nm.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

    • Filter the stock solution through a 0.22 µm syringe filter.

  • Stability Study Setup:

    • Aliquot the stock solution into several amber HPLC vials.

    • Store the vials under different conditions (e.g., room temperature, 4°C, -20°C, exposure to light).

  • Analysis:

    • Inject a sample immediately after preparation (Time 0).

    • At specified time points (e.g., 24h, 48h, 1 week, 1 month), inject a sample from each storage condition.

    • Compare the peak area of the this compound peak and observe the appearance of any new peaks, which would indicate degradation.

    • Calculate the percentage of this compound remaining at each time point relative to Time 0.

IV. Signaling Pathways and Visualizations

While the direct effects of this compound on specific signaling pathways are yet to be fully elucidated, compounds with a phloroglucinol core, including those from Eucalyptus species, are known to modulate pathways involved in inflammation and oxidative stress.

Antioxidant Activity Workflow

The antioxidant potential of a compound like this compound can be assessed through a series of in vitro assays.

G cluster_0 In Vitro Antioxidant Assays DPPH_Assay DPPH Radical Scavenging Assay Antioxidant_Capacity Determination of Antioxidant Capacity DPPH_Assay->Antioxidant_Capacity ABTS_Assay ABTS Radical Scavenging Assay ABTS_Assay->Antioxidant_Capacity FRAP_Assay Ferric Reducing Antioxidant Power Assay FRAP_Assay->Antioxidant_Capacity Macrocarpal_N This compound Macrocarpal_N->DPPH_Assay Direct quenching Macrocarpal_N->ABTS_Assay Direct quenching Macrocarpal_N->FRAP_Assay Reduction of Fe3+

Caption: Experimental workflow for assessing the antioxidant activity of this compound.

Potential Anti-inflammatory Signaling Pathway Modulation

Phloroglucinol derivatives have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[3] Eucalyptus extracts have also been found to modulate MAPK (Mitogen-Activated Protein Kinase) pathways, which are involved in cellular responses to stress and inflammation.[4][5]

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Inflammatory_Stimulus->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Inflammatory_Stimulus->MAPK_Cascade IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasomal_Degradation IkB->Proteasomal_Degradation degradation NFkB->IkB NFkB_active Active NF-κB NFkB->NFkB_active translocation MAPK_Cascade->NFkB_active activates Macrocarpal_N This compound Macrocarpal_N->IKK inhibits? Macrocarpal_N->MAPK_Cascade inhibits? Gene_Expression Inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NFkB_active->Gene_Expression induces

Caption: Postulated anti-inflammatory mechanism of this compound via NF-κB and MAPK pathways.

References

Technical Support Center: Optimizing Experimental Concentration of Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information currently available in scientific literature specifically for "Macrocarpal N" is limited. This guide has been developed by leveraging data from closely related compounds within the macrocarpal family (e.g., Macrocarpal A, B, and C), which are known to exhibit similar biological activities, including anti-inflammatory effects. Researchers should use this information as a starting point and perform their own dose-response experiments to determine the optimal concentration for this compound in their specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a natural compound belonging to the macrocarpal family, which are typically isolated from plants of the Eucalyptus species. The macrocarpal class of compounds are known for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.

Q2: What is the likely mechanism of action for the anti-inflammatory effects of macrocarpals?

While the precise mechanism for this compound is yet to be fully elucidated, studies on related macrocarpals and other phytochemicals suggest that their anti-inflammatory effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins.[1][2]

Q3: What is a recommended starting concentration range for in vitro experiments with this compound?

Based on studies with other macrocarpals, a broad concentration range for initial screening could be from 1 µM to 100 µM. For instance, Macrocarpal C has shown potent activity in the lower micromolar range (e.g., 90% inhibition at 50 µM in a DPP-4 inhibitory assay), while Macrocarpals A and B showed activity at higher concentrations (e.g., ~30% inhibition at 500 µM).[3][4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare a stock solution of this compound?

Due to the hydrophobic nature of many macrocarpals, they are often poorly soluble in aqueous solutions. A common practice is to dissolve the compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[5] This stock solution can then be diluted in the cell culture medium to the desired final concentration. It is important to keep the final concentration of the organic solvent in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no biological activity observed. - Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. - Compound degradation: this compound may be unstable in the experimental conditions (e.g., light, temperature, pH). - Inappropriate assay: The chosen assay may not be suitable for detecting the specific biological activity of this compound.- Perform a dose-response experiment with a wider concentration range. - Prepare fresh solutions for each experiment and protect them from light. Ensure the pH of the medium is stable. - Verify the suitability of your assay by using a known positive control for the expected biological activity.
High cell toxicity or unexpected cell death. - High concentration of this compound: The compound may be cytotoxic at the tested concentrations. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Compound precipitation: The compound may have precipitated out of solution at the working concentration, leading to localized high concentrations and cytotoxicity.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of this compound for your cell line. - Ensure the final solvent concentration is within the tolerated range for your cells (typically ≤ 0.1% for DMSO). - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, try preparing a fresh dilution from the stock solution or consider using a different solvent or a solubilizing agent.
Inconsistent or variable results between experiments. - Inconsistent compound preparation: Variations in the preparation of stock and working solutions can lead to different final concentrations. - Cell passage number and confluence: Different cell passages or levels of cell confluence can respond differently to treatment. - Variability in experimental conditions: Minor variations in incubation times, temperatures, or reagent concentrations can affect the outcome.- Use a precise and consistent method for preparing all solutions. Prepare aliquots of the stock solution to minimize freeze-thaw cycles. - Use cells within a consistent range of passage numbers and ensure a consistent level of confluence at the time of treatment. - Standardize all experimental parameters and document them carefully in your lab notebook.
Compound appears to precipitate in aqueous solutions. - Poor aqueous solubility: Macrocarpals can be hydrophobic and have limited solubility in water-based media.- Ensure the compound is fully dissolved in the organic solvent before diluting it in the aqueous medium. - Vortex or gently mix the solution thoroughly after adding the compound to the medium. - Consider using a lower working concentration or exploring the use of non-toxic solubilizing agents.

Quantitative Data Summary

The following table summarizes the effective concentrations of various macrocarpals from published studies. This data can serve as a reference for designing experiments with this compound.

Compound Assay Type Cell Line / Organism Effective Concentration Observed Effect
Macrocarpal A DPP-4 Inhibition-500 µM~30% inhibition
Macrocarpal B DPP-4 Inhibition-500 µM~30% inhibition
Macrocarpal C DPP-4 Inhibition-50 µM~90% inhibition[4]
Phaleria macrocarpa extract Nitric Oxide ProductionRAW 264.7 macrophagesIC₅₀: 18.4 ± 3.1 µg/mLReduction of NO production[1]
Phaleria macrocarpa extract iNOS and IL-1β ExpressionRAW 264.7 macrophages18 µg/mL and 36 µg/mLSignificant suppression of iNOS and IL-1β[1]

Experimental Protocols

Protocol: In Vitro Anti-Inflammatory Activity Assay - Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol provides a general framework for assessing the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

2. Cell Culture and Seeding: a. Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

3. Compound Preparation and Treatment: a. Prepare a 50 mM stock solution of this compound in DMSO. b. On the day of the experiment, prepare serial dilutions of the this compound stock solution in DMEM to achieve final concentrations ranging from 1 µM to 100 µM. c. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (e.g., a known NF-κB inhibitor). d. Incubate the cells with this compound for 2 hours.

4. LPS Stimulation: a. After the pre-treatment period, add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells, which receive only medium). b. Incubate the plate for another 24 hours at 37°C and 5% CO₂.

5. Measurement of Nitric Oxide (NO) Production: a. After the 24-hour incubation, collect the cell culture supernatants. b. Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants using the Griess Reagent System according to the manufacturer's instructions. c. Measure the absorbance at the appropriate wavelength (typically 540 nm) using a microplate reader. d. Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.

6. Cell Viability Assay: a. It is essential to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue™ assay) on the treated cells to ensure that the observed reduction in NO production is not due to cytotoxicity.

Visualizations

Inhibitory Action of Macrocarpals on the NF-κB Signaling Pathway

NFkB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation of IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation Macrocarpal This compound (Hypothesized) Macrocarpal->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, etc.) DNA->Genes Transcription

References

Technical Support Center: Macrocarpal Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the identification of degradation products of Macrocarpals.

Frequently Asked Questions (FAQs)

Q1: What are Macrocarpals and why is studying their degradation important?

A1: Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives, many of which have been isolated from Eucalyptus species.[1] They are known for their biological activities, including antibacterial properties.[1] Studying their degradation is crucial as it can impact their efficacy, safety, and stability in pharmaceutical formulations and other applications. Understanding the degradation pathways helps in developing stable formulations and establishing appropriate storage conditions.[2][3]

Q2: What are the likely degradation pathways for Macrocarpals?

A2: As phloroglucinol derivatives, Macrocarpals are susceptible to degradation pathways common to this class of compounds. Phloroglucinol (1,3,5-trihydroxybenzene) is a key intermediate in the bacterial degradation of polyphenols like flavonoids and tannins.[4] Degradation can be initiated by microbial action, leading to the reductive dearomatization of the phloroglucinol ring to dihydrophloroglucinol, followed by ring-opening to form various intermediates. Aerobic degradation can also occur through hydroxylation, epoxide formation, or reductive pathways. In formulated products, degradation is more likely to occur through hydrolysis, oxidation, photolysis, or thermal degradation.

Q3: What are the initial steps to identify potential degradation products of a Macrocarpal?

A3: The initial step is to perform forced degradation studies, also known as stress testing. This involves subjecting the Macrocarpal to various stress conditions like acidic, basic, oxidative, photolytic, and thermal stress to accelerate the formation of degradation products. The resulting mixtures are then analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), to separate the parent compound from its degradation products.

Q4: Which analytical techniques are most suitable for identifying Macrocarpal degradation products?

A4: A combination of chromatographic and spectroscopic techniques is generally employed.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for separating and quantifying the parent drug and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining the molecular weights and fragmentation patterns of the degradation products, which provides critical information for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural characterization of isolated degradation products.

  • Fourier-Transform Infrared Spectroscopy (FTIR) can help identify changes in functional groups during degradation.

Troubleshooting Guides

Problem 1: Poor separation of degradation products in HPLC.

  • Question: My HPLC chromatogram shows broad peaks and poor resolution between the parent Macrocarpal and its degradation products. What should I do?

  • Answer:

    • Optimize the Mobile Phase: Adjust the gradient slope, the organic modifier (e.g., acetonitrile, methanol), and the pH of the aqueous phase. For acidic compounds like phloroglucinol derivatives, a low pH mobile phase (e.g., with 0.1% formic acid) often improves peak shape.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, try a different column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter the selectivity.

    • Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve efficiency, but be cautious of potential on-column degradation.

Problem 2: Difficulty in obtaining mass spectra for suspected degradation products.

  • Question: I see peaks in my UV chromatogram that I suspect are degradation products, but I am not getting corresponding signals in my mass spectrometer. Why might this be happening?

  • Answer:

    • Ionization Issues: The degradation products may not be ionizing efficiently under the current MS conditions. Try switching between positive and negative ion modes. Also, consider using a different ionization source if available (e.g., APCI instead of ESI).

    • Low Concentration: The degradation products may be present at concentrations below the limit of detection of the mass spectrometer. Try concentrating your sample or injecting a larger volume.

    • Volatility: Some degradation products might be too volatile and are lost before they can be detected. Ensure your sample preparation and transfer lines are optimized to minimize loss.

Problem 3: The structure of a major degradation product is difficult to elucidate.

  • Question: I have the mass spectral data for a major degradation product, but I am unable to propose a definitive structure. What are the next steps?

  • Answer:

    • High-Resolution Mass Spectrometry (HRMS): If you haven't already, use an HRMS instrument (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition of the degradation product.

    • Tandem Mass Spectrometry (MS/MS): Perform MS/MS experiments to fragment the degradation product ion. The resulting fragmentation pattern will provide clues about its substructures.

    • Isolation and NMR: For major degradation products, isolation using preparative HPLC is often necessary. Once the compound is isolated in sufficient purity and quantity, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can be performed for unambiguous structure determination.

Data Presentation

Table 1: Summary of Forced Degradation Studies for Macrocarpal X

Stress ConditionReagent/ConditionDurationTemperature% Degradation of Macrocarpal XNumber of Degradation ProductsMajor Degradation Product (DP)
Acid Hydrolysis0.1 M HCl24 hours80°C15.2%2DP-1
Base Hydrolysis0.1 M NaOH4 hours60°C45.8%4DP-3, DP-4
Oxidation3% H₂O₂8 hours25°C28.1%3DP-5
ThermalSolid State48 hours105°C5.5%1DP-1
Photolytic1.2 million lux hoursN/A25°C9.7%2DP-6

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of a Macrocarpal
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the Macrocarpal in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the desired concentration.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 4 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 8 hours, protected from light.

  • Thermal Degradation: Place the solid Macrocarpal powder in a petri dish and expose it to 105°C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by HPLC-UV.

Protocol 2: HPLC-UV Analysis of Stressed Macrocarpal Samples
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (or the λmax of the Macrocarpal).

Protocol 3: LC-MS Identification of Degradation Products
  • Instrumentation: LC-MS system (e.g., coupled to a Q-TOF or Orbitrap mass spectrometer).

  • LC Conditions: Use the same HPLC method as described in Protocol 2.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Perform full scan for initial identification and then targeted MS/MS on the detected degradation product masses.

Visualizations

cluster_0 Forced Degradation Studies cluster_1 Analysis and Identification Macrocarpal Macrocarpal (Parent Compound) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Macrocarpal->Stress Degradation Degradation Mixture Stress->Degradation HPLC HPLC-UV Analysis (Separation & Quantification) Degradation->HPLC LCMS LC-MS/MS Analysis (MW & Fragmentation) HPLC->LCMS Isolation Preparative HPLC (Isolation of DPs) LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR

Caption: Experimental workflow for Macrocarpal degradation studies.

Phloroglucinol Phloroglucinol Core of Macrocarpal Reductive Reductive Dearomatization Phloroglucinol->Reductive Oxidative Oxidative Pathways Phloroglucinol->Oxidative Dihydro Dihydrophloroglucinol Intermediate Reductive->Dihydro RingOpening Ring Opening Dihydro->RingOpening Linear Linear Intermediates RingOpening->Linear Further Further Degradation (e.g., to smaller acids) Linear->Further Hydroxylated Hydroxylated/ Oxidized Products Oxidative->Hydroxylated Start Unknown Peak Detected in HPLC Chromatogram CheckBlank Is the peak present in the blank/control? Start->CheckBlank SystemPeak Likely a system peak or solvent impurity. Investigate source. CheckBlank->SystemPeak Yes DegradationProduct Potential Degradation Product CheckBlank->DegradationProduct No LCMS Analyze by LC-MS DegradationProduct->LCMS MW Determine Molecular Weight and Formula (HRMS) LCMS->MW MSMS Perform MS/MS for Fragmentation Pattern MW->MSMS Propose Propose Structure(s) MSMS->Propose Isolate Isolate via Prep-HPLC and confirm by NMR Propose->Isolate

References

Technical Support Center: Overcoming Low Yield in Macrocarpal N Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of Macrocarpal N, particularly focusing on overcoming low yields.

While specific data for this compound is limited, the information presented here is based on established methodologies for the extraction of closely related and structurally similar compounds, such as Macrocarpals A, B, and C, from Eucalyptus species. The principles and troubleshooting strategies are therefore considered highly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary plant sources for the extraction of Macrocarpals?

A1: Eucalyptus species are the primary sources for Macrocarpals. Specifically, this compound has been isolated from the twigs of Eucalyptus globulus Labill. Other species like Eucalyptus macrocarpa are known sources for Macrocarpals B, C, D, E, F, and G. The choice of species can significantly influence the yield and profile of the extracted Macrocarpals.

Q2: What is the chemical nature of Macrocarpals and why does it pose an extraction challenge?

A2: Macrocarpals belong to the acylphloroglucinol class of compounds, featuring a polar phloroglucinol (B13840) dialdehyde (B1249045) core linked to a less polar diterpene moiety. This amphipathic nature, possessing both polar and non-polar characteristics, makes it challenging to select a single optimal solvent for achieving high extraction yields. This can also lead to the co-extraction of impurities and potential degradation under harsh extraction conditions.

Q3: Are there any critical pre-extraction steps to improve the yield of Macrocarpals?

A3: Yes, a crucial pre-extraction step is the removal of essential oils. A patented method suggests that a pre-extraction wash with a non-polar solvent, such as n-hexane or petroleum ether, can lead to a higher yield of Macrocarpals A, B, and C. This initial step helps to minimize interference from the abundant essential oils during the subsequent extraction and purification phases.

Q4: What are the recommended extraction solvents and techniques?

A4: A sequential extraction approach is often the most effective method. After the initial removal of essential oils, a two-step extraction process using solvents of varying polarity is recommended. An initial extraction with a lower concentration of ethanol (B145695) in water is followed by a second extraction of the plant residue with a higher ethanol concentration. For enhancing extraction efficiency, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can be employed to disrupt plant cell walls and facilitate the release of bioactive compounds.

Troubleshooting Guide: Low Extraction Yield

This guide addresses common issues that can lead to low yields of this compound during the extraction process.

Problem Potential Cause Recommended Solution
Low Initial Crude Extract Yield 1. Inefficient cell lysis: The solvent may not be effectively penetrating the plant material to extract the target compounds. 2. Inappropriate solvent choice: The polarity of the solvent may not be optimal for this compound. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient for complete extraction.1. Improve cell disruption: Ensure the plant material is finely powdered to increase the surface area for extraction. Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). 2. Optimize solvent system: Employ a sequential extraction method. Start with a non-polar solvent (e.g., n-hexane) to remove essential oils, followed by extraction with solvents of increasing polarity (e.g., a low concentration of aqueous ethanol followed by a high concentration of aqueous ethanol). 3. Optimize extraction parameters: Increase the extraction time and/or temperature. However, be cautious of potential degradation of thermolabile compounds at very high temperatures.
Low Purity of this compound in Crude Extract 1. Co-extraction of impurities: The amphipathic nature of Macrocarpals can lead to the simultaneous extraction of a wide range of other compounds. 2. Presence of essential oils: High concentrations of essential oils can interfere with subsequent purification steps.1. Implement a pre-extraction wash: Use a non-polar solvent like n-hexane to remove lipids and essential oils before the main extraction. 2. Utilize liquid-liquid partitioning: After the initial extraction, partition the crude extract between immiscible solvents (e.g., ethyl acetate (B1210297) and water) to separate compounds based on their polarity.
Loss of Compound During Purification 1. Suboptimal chromatographic conditions: The choice of stationary and mobile phases in column chromatography is critical for effective separation. 2. Irreversible adsorption on silica (B1680970) gel: Polar compounds can sometimes bind strongly to silica gel, leading to poor recovery.1. Employ sequential chromatography: Start with silica gel column chromatography using a stepwise gradient of solvents (e.g., hexane/ethyl acetate) to fractionate the extract. Further purify the enriched fractions using reverse-phase HPLC for higher resolution. 2. Consider alternative stationary phases: If irreversible adsorption is suspected, consider using a different stationary phase, such as reversed-phase C18 silica gel.
Inconsistent Yields Between Batches 1. Variability in plant material: The concentration of secondary metabolites in plants can vary depending on factors like the season of harvest, age of the plant, and growing conditions. 2. Inconsistent extraction protocol: Minor variations in extraction parameters can lead to different outcomes.1. Standardize plant material: Whenever possible, standardize the collection of plant material (e.g., time of year, plant age). 2. Adhere to a Standard Operating Procedure (SOP): Strictly follow a validated SOP for the entire extraction and purification process to ensure consistency.

Quantitative Data Summary

The following table summarizes the impact of a two-step extraction process on the yield of Macrocarpals A, B, and C from Eucalyptus species, as adapted from a patented high-yield method. This data can serve as a benchmark for optimizing this compound extraction.

Extraction Protocol First Solvent Second Solvent Macrocarpal A (mg/100g) Macrocarpal B (mg/100g) Macrocarpal C (mg/100g)
Two-Step Extraction 30% (w/w) ethanol in water80% (w/w) ethanol in waterData not specifiedData not specifiedData not specified

Note: While the source mentions a patented high-yield method for Macrocarpals A, B, and C, specific quantitative yield data was not provided in the referenced document. The table structure is provided for users to populate with their own experimental data for comparison.

Experimental Protocols

Protocol 1: High-Yield Extraction of Macrocarpals (Adapted for this compound)

This protocol is based on a patented method designed to maximize the yield of Macrocarpals A, B, and C, and is adapted here for this compound.

  • Pre-treatment (Removal of Essential Oils): a. Air-dry fresh Eucalyptus globulus twigs and grind them into a coarse powder. b. Macerate the powdered material in n-hexane at room temperature with occasional stirring for 24 hours. c. Filter the mixture and discard the n-hexane fraction containing the essential oils. d. Air-dry the plant residue to remove any remaining n-hexane.

  • First Extraction: a. Submerge the essential oil-free residue in a solution of 30% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c. Filter the mixture and collect the aqueous extract. Retain the plant residue.

  • Second Extraction: a. Submerge the plant residue from the first extraction in a solution of 80% (w/w) ethanol in water. b. Stir the mixture at room temperature for 4-6 hours. c.

Macrocarpal N Mass Spectrometry Fragmentation Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Macrocarpal N. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the mass spectrometric analysis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a natural compound isolated from the twigs of Eucalyptus globules Labill.[] It belongs to the chemical family of sesquiterpenoids.[] Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C28H38O7[]
Molecular Weight 486.6 g/mol []
Appearance Yellow powder
IUPAC Name 5-[(1S)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde[]

Q2: What are the expected parent ions for this compound in ESI-MS?

In Electrospray Ionization Mass Spectrometry (ESI-MS), you can expect to observe several adducts of this compound depending on the solvent system and the ionization mode. Common adducts for natural products are listed in the table below.

Ionization ModeCommon AdductsMass Difference (Da)
Positive [M+H]++1.0078
[M+Na]++22.9898
[M+K]++38.9637
[M+NH4]++18.0344
Negative [M-H]--1.0078
[M+Cl]-+34.9689
[M+HCOO]-+44.9977
[M+CH3COO]-+59.0133

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the mass spectrometry analysis of this compound.

Problem 1: Poor or No Signal Intensity

A weak or absent signal for this compound can be frustrating. The following workflow can help you diagnose and resolve the issue.

A troubleshooting workflow for addressing poor or no signal intensity.

Detailed Steps:

  • Sample Concentration: Ensure your sample is at an appropriate concentration. If it's too dilute, you may not get a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.[2]

  • Sample Integrity: this compound, being a natural product, can be susceptible to degradation. Prepare fresh samples if degradation is suspected.

  • Instrument Tune and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2]

  • Ion Source Optimization: The choice of ionization technique can significantly impact signal intensity. For ESI, optimize parameters such as spray voltage, capillary temperature, and gas flow rates.[2]

  • Matrix Effects: Complex sample matrices, common with natural product extracts, can suppress the ionization of the target molecule.[3] To mitigate this, consider further sample cleanup using Solid-Phase Extraction (SPE) or diluting your sample.

Problem 2: Complex and Unidentifiable Fragmentation Pattern

Due to its complex structure, a sesquiterpenoid attached to a phloroglucinol (B13840) core, the fragmentation of this compound can be intricate.

Anticipated Fragmentation Pathways:

Based on the fragmentation of similar structures like sesquiterpenoids and phloroglucinol derivatives, the following cleavages are expected:

  • Loss of small neutral molecules: Look for losses of H₂O, CO, and C₂H₄.

  • Cleavage of the sesquiterpenoid side chain: Expect fragmentation within the complex ring system of the sesquiterpenoid moiety.

  • Retro-Diels-Alder (RDA) reactions: Common in cyclic systems, RDA reactions can lead to characteristic fragment ions.

  • Cleavage of the bond between the phloroglucinol and sesquiterpenoid moieties.

The following diagram illustrates a logical approach to interpreting a complex fragmentation pattern for this compound.

G start Start: Complex MS/MS Spectrum check_parent Confirm Parent Ion (M+H, M+Na, etc.) start->check_parent neutral_loss Identify Common Neutral Losses (H2O, CO) check_parent->neutral_loss side_chain_frag Look for Sesquiterpenoid Side Chain Fragments check_parent->side_chain_frag rda_frag Identify Retro-Diels-Alder Fragments check_parent->rda_frag core_frag Look for Phloroglucinol Core Fragments check_parent->core_frag propose_structure Propose Fragment Structures neutral_loss->propose_structure side_chain_frag->propose_structure rda_frag->propose_structure core_frag->propose_structure

A logical workflow for interpreting complex fragmentation spectra.

Troubleshooting Steps:

  • Confirm the Precursor Ion: Ensure that the selected precursor ion for MS/MS is indeed related to this compound (e.g., [M+H]+, [M+Na]+).

  • Collision Energy Optimization: The degree of fragmentation is highly dependent on the collision energy. Experiment with a range of collision energies to obtain a balance between parent ion depletion and the generation of informative fragment ions.

  • High-Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the fragment ions. This will aid in determining their elemental composition and proposing structures.

  • Literature Comparison: Compare your observed fragmentation patterns with published data for similar sesquiterpenoid-phloroglucinol compounds.

Experimental Protocols

Sample Preparation for LC-MS Analysis
  • Stock Solution Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve it in 1 mL of a suitable solvent like methanol (B129727) or acetonitrile (B52724) to make a 1 mg/mL stock solution.

    • Vortex the solution to ensure it is fully dissolved.

  • Working Solution Preparation:

    • Dilute the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filtration:

    • Filter the working solution through a 0.22 µm syringe filter before injecting it into the LC-MS system to remove any particulate matter.

General LC-MS Method Parameters

The following table provides a starting point for developing an LC-MS method for this compound. Optimization will be required based on your specific instrumentation.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, ramp to 95% B over 15-20 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive and Negative
Capillary Voltage 3.5 - 4.5 kV (Positive), 2.5 - 3.5 kV (Negative)
Drying Gas Flow 8 - 12 L/min
Drying Gas Temp. 300 - 350 °C
Nebulizer Pressure 30 - 45 psi
Collision Energy Ramped (e.g., 10-40 eV) for MS/MS

References

Technical Support Center: Purifying Macrocarpals by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in Macrocarpal preparations?

A3: The most prevalent impurities are other structurally similar macrocarpals, like Macrocarpal A and C, which are frequently co-extracted during the purification process. Other potential contaminants from Eucalyptus extracts can include a variety of phenolic compounds, flavonoids, tannins, and other terpenoids.[1]

Q2: How can the purity of a Macrocarpal sample be assessed?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for determining the purity of Macrocarpal B.[1] A properly developed HPLC method can effectively separate Macrocarpal B from its related impurities, enabling the quantification of its purity.[1]

Q3: What are the recommended storage conditions for Macrocarpals?

A5: Similar to many natural products, it is advisable to store Macrocarpal B in a cool, dry, and dark environment to minimize degradation. For extended storage, refrigeration or freezing in a securely sealed container is recommended.[1]

Troubleshooting Guides

This section addresses common issues that may arise during the HPLC purification of macrocarpals.

Poor Resolution of Macrocarpal Peaks

  • Problem: My chromatogram shows poor separation between the peak for my target macrocarpal and other components.

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase: The composition of the mobile phase is critical for achieving good resolution. Adjusting the solvent gradient can help separate compounds with similar polarities.

    • Incorrect Column Selection: Different stationary phases offer varying selectivity. If you are using a C18 column, consider trying a C8 or a Phenyl-Hexyl column, as their different selectivities can significantly improve the resolution of structurally similar compounds.[1]

Peak Tailing of the Macrocarpal Peak

  • Problem: The peak corresponding to my macrocarpal is asymmetrical and shows tailing.

  • Possible Causes & Solutions:

    • Interaction with Active Sites: Peak tailing can occur due to interactions with active silanol (B1196071) groups on the silica (B1680970) backbone of the column.[2] Adding a competing base, such as triethylamine (B128534) (0.05-0.1%), to the mobile phase can help block these active sites.[1]

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.[1]

Low Recovery of the Target Macrocarpal

  • Problem: The amount of purified macrocarpal I'm recovering is lower than expected.

  • Possible Causes & Solutions:

    • Irreversible Adsorption: The compound may be irreversibly binding to the column. Ensure the pH of your mobile phase is suitable for the stability and solubility of your macrocarpal. You might also consider using a different stationary phase.[1]

    • On-Column Degradation: The macrocarpal could be degrading on the column. Working at lower temperatures and ensuring your mobile phase is properly degassed to prevent oxidation can mitigate this issue.[1]

Appearance of Ghost Peaks in the Chromatogram

  • Problem: I am observing unexpected peaks, often referred to as "ghost peaks," in my chromatograms.

  • Possible Causes & Solutions:

    • System Contamination: These peaks can arise from contaminants in the sample, solvent, or the HPLC system itself. Thoroughly flush the entire system to remove any residual compounds.

    • Impure Solvents or Samples: Always use high-purity solvents and filter all samples and mobile phases before use to prevent the introduction of contaminants.[1]

Quantitative Data Summary

Table 1: Physicochemical Properties of Macrocarpal B

PropertyValue
Molecular FormulaC₂₈H₄₀O₆
Molecular Weight472.6 g/mol
AppearanceSlightly yellowish powder
General ClassPhloroglucinol dialdehyde (B1249045) diterpene

Source: BenchChem[3]

Table 2: Example HPLC Gradient Program for Macrocarpal B Purity Assessment

Time (minutes)% Solvent A (Water with 0.1% Formic Acid)% Solvent B (Acetonitrile with 0.1% Formic Acid)
0-55050
5-2550 to 1050 to 90 (linear gradient)
25-301090 (isocratic)
30.1-355050 (re-equilibration)

Source: BenchChem[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Macrocarpal B

This protocol provides a general method for the analytical HPLC of Macrocarpal B. Optimization may be necessary based on the specific instrument and column used.[1]

1. Instrumentation and Materials:

  • HPLC system equipped with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

  • Sample of your Macrocarpal B preparation

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or the optimal wavelength determined by a UV scan)

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program: See Table 2 above.

3. Sample Preparation:

  • Dissolve a known quantity of the Macrocarpal B preparation in the initial mobile phase composition (50:50 Water:Acetonitrile) to achieve a concentration of approximately 1 mg/mL.[1]

  • Filter the sample using a 0.45 µm syringe filter before injection.[1]

4. Analysis:

  • Inject the prepared sample and record the resulting chromatogram.

  • Identify the peak corresponding to Macrocarpal B based on its retention time (if a standard is available). Alternatively, collect the fraction and perform further analysis such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) for confirmation.[1]

  • Calculate the purity by dividing the peak area of Macrocarpal B by the total area of all peaks in the chromatogram.[1]

Visualizations

cluster_extraction Extraction & Fractionation cluster_purification Chromatographic Purification cluster_analysis Analysis & Final Product plant_material Plant Material (Eucalyptus Leaves) extraction Solvent Extraction (e.g., 80% Acetone) plant_material->extraction partitioning Solvent Partitioning (e.g., Ethyl Acetate/Water) extraction->partitioning column_chrom Column Chromatography (Silica Gel) partitioning->column_chrom hplc_prep Preparative HPLC (Reversed-Phase C18) column_chrom->hplc_prep purity_assessment Purity Assessment (Analytical HPLC) hplc_prep->purity_assessment pure_macrocarpal High-Purity Macrocarpal purity_assessment->pure_macrocarpal

Caption: General workflow for the purification of macrocarpals.

cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_resolution Resolution peak_shape_issue Poor Peak Shape (Tailing, Fronting, Splitting) check_column Inspect Column (Void, Contamination) peak_shape_issue->check_column check_mobile_phase Evaluate Mobile Phase (pH, Composition) peak_shape_issue->check_mobile_phase check_sample Assess Sample (Overload, Solubility) peak_shape_issue->check_sample check_system Check HPLC System (Connections, Flow Rate) peak_shape_issue->check_system replace_column Replace/Flush Column check_column->replace_column adjust_mobile_phase Adjust/Remake Mobile Phase check_mobile_phase->adjust_mobile_phase modify_sample_prep Dilute/Filter Sample check_sample->modify_sample_prep system_maintenance Perform System Maintenance check_system->system_maintenance good_peak_shape Improved Peak Shape replace_column->good_peak_shape adjust_mobile_phase->good_peak_shape modify_sample_prep->good_peak_shape system_maintenance->good_peak_shape

Caption: Troubleshooting workflow for HPLC peak shape issues.

References

Macrocarpal N Interference: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting protocols and frequently asked questions (FAQs) regarding potential interference from Macrocarpal N and related compounds in biochemical assays. While specific interference data for this compound is limited, this guide draws upon established mechanisms for the macrocarpal class, particularly the well-documented behavior of Macrocarpal C, to provide a robust framework for identifying and mitigating assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for biochemical assay interference?

This compound is a phloroglucinol-diterpene conjugate isolated from Eucalyptus species. Like other members of its class, such as Macrocarpal C, it possesses a complex chemical structure that can lead to non-specific interactions in sensitive biochemical assays. The primary concern is that these compounds can act as "promiscuous inhibitors" through mechanisms unrelated to specific binding at a target's active site, leading to false-positive results.[1] A key mechanism identified for this class of compounds is the formation of colloidal aggregates in solution, which can sequester and inhibit enzymes non-specifically.[2]

Q2: What is the primary mechanism of interference for macrocarpals?

The most well-documented interference mechanism for the macrocarpal class is self-aggregation . Studies on Macrocarpal C, a structurally similar compound, have shown that it forms colloidal aggregates in aqueous solutions at micromolar concentrations.[2] These aggregates, rather than individual molecules, are often the species responsible for inhibiting enzymes. This leads to a characteristic steep dose-response curve that shows a sharp increase in inhibition within a narrow concentration range, a hallmark of aggregation-based activity.[2]

Q3: Which biochemical assays are most susceptible to interference by this compound?

Enzyme inhibition assays are particularly vulnerable, especially those that rely on sensitive detection methods like fluorescence or luminescence. The Dipeptidyl Peptidase-4 (DPP-4) inhibition assay is a notable example where macrocarpals have been identified as potent, yet promiscuous, inhibitors due to aggregation.[2] In general, any assay where the compound is tested at concentrations high enough to exceed its critical aggregation concentration (CAC) is at risk.

Q4: What are the common signs of this compound interference in my assay results?

Key indicators that suggest you may be observing an assay artifact rather than true inhibition include:

  • Atypical Dose-Response Curve: Instead of a classic sigmoidal shape, the curve may be extremely steep or show a "cliff-like" drop-off in activity within a very narrow concentration range.

  • Poor Reproducibility: Results may vary significantly between experiments or even between replicate wells on the same plate.

  • Sensitivity to Assay Conditions: The inhibitory potency (IC50) may change dramatically with minor variations in protein concentration, buffer composition, or incubation time.

  • Discrepancy with Known Biology: The compound shows potent activity in your biochemical assay but has no corresponding activity in a cell-based assay.

Troubleshooting Guide

This guide provides a logical workflow to identify and confirm interference from this compound or similar aggregating compounds.

Problem: My dose-response curve is unusually steep and non-sigmoidal.

Possible Cause: The compound is likely forming aggregates that inhibit the target enzyme non-specifically. The steepness reflects the compound reaching its critical aggregation concentration (CAC).

Troubleshooting Steps:

  • Visual Inspection: Carefully inspect the wells containing higher concentrations of the compound. Look for any signs of precipitation or turbidity.

  • Include a Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01% - 0.05%) of a non-ionic detergent like Triton X-100 or Tween-20. Aggregation-based inhibitors will typically show a significant rightward shift (decrease) in potency, as the detergent disrupts the formation of colloidal aggregates.

  • Vary Enzyme Concentration: Perform the assay at different concentrations of your target enzyme. A true inhibitor's IC50 value should be independent of enzyme concentration, whereas an aggregator's apparent IC50 will often increase linearly with higher enzyme concentrations.

Problem: I suspect aggregation is occurring. How can I definitively confirm it?

Possible Cause: The compound is forming particles in the assay buffer.

Troubleshooting Steps:

  • Dynamic Light Scattering (DLS): DLS is a powerful biophysical technique that directly measures the size of particles in a solution. Analyzing this compound in your assay buffer at concentrations where you observe inhibition should reveal the presence of nano- to micrometer-sized particles if aggregation is the cause. A solution below the CAC should show no large particles.

  • Turbidity Measurement: Use a plate reader to measure the absorbance (e.g., at 600 nm) of the compound dilutions in your assay buffer (without the enzyme or substrate). A concentration-dependent increase in absorbance indicates the formation of light-scattering aggregates.

Quantitative Data Summary

The inhibitory activity of different macrocarpals against Dipeptidyl Peptidase-4 (DPP-4) highlights the structure-activity relationship and the unique behavior of the aggregating species, Macrocarpal C.

CompoundTargetAssay Concentration% InhibitionKey Observation
Macrocarpal ADPP-4500 µM~30%Modest, linear inhibition.
Macrocarpal BDPP-4500 µM~30%Modest, linear inhibition.
Macrocarpal C DPP-4 50 µM ~90% Potent, steep inhibition curve indicative of aggregation.
Macrocarpal CDPP-4< 30 µM~0%Exhibits a clear activity threshold.

Experimental Protocols

Protocol 1: Counter-Screen for Aggregation-Based Inhibition Using Detergent

Objective: To determine if the observed inhibitory activity of this compound is dependent on aggregation.

Methodology:

  • Reagent Preparation:

    • Prepare two sets of assay buffers: "Buffer A" (standard assay buffer) and "Buffer B" (standard assay buffer containing 0.02% Triton X-100). Note: The final concentration in the well will be 0.01%.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

  • Assay Procedure:

    • Run two parallel dose-response experiments.

    • In the first experiment, use "Buffer A" for all dilutions of enzyme, substrate, and compound.

    • In the second experiment, use "Buffer B" for all dilutions.

    • Follow your standard assay protocol for incubation times and signal detection.

  • Data Analysis:

    • Calculate the IC50 value for this compound from both experiments.

    • Interpretation: If this compound is an aggregator, you will observe a significant increase (e.g., >10-fold) in the IC50 value in the assay containing Triton X-100 compared to the standard assay. A specific inhibitor's IC50 should remain largely unaffected.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

Objective: To directly detect the formation of this compound aggregates in solution.

Methodology:

  • Sample Preparation:

    • Prepare a series of this compound dilutions in the final assay buffer (without enzyme or other proteins) spanning the concentration range used in your biochemical assay (e.g., from sub-inhibitory to maximally inhibitory concentrations).

    • Ensure all buffers are filtered (e.g., 0.22 µm filter) to remove dust and other contaminants.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the temperature at which your assay is performed.

    • Measure a buffer-only blank to establish the baseline.

    • Measure each this compound dilution.

  • Data Analysis:

    • Analyze the correlation functions and resulting size distribution plots.

    • Interpretation: Samples with this compound concentrations below the inhibitory threshold should show no significant particle populations. Samples at or above the inhibitory concentration will show the appearance of larger species (typically 50 nm - 1000 nm in diameter) if aggregation is occurring.

Visualizations

Logical & Experimental Workflows

Troubleshooting_Workflow cluster_Initial Initial Observation cluster_Triage Initial Triage cluster_Results Interpret Results cluster_Confirmation Definitive Confirmation A Suspected Assay Interference (e.g., Steep Dose-Response Curve) B Run Detergent Counter-Screen (e.g., 0.01% Triton X-100) A->B C Potency (IC50) Greatly Reduced? B->C D Confirmed Aggregation-Based Interference C->D  Yes E Consider Other Interference Mechanisms (Reactivity, etc.) C->E  No F Perform Dynamic Light Scattering (DLS) on Compound Dilutions D->F G Particles Detected at Inhibitory Concentrations? F->G H Mechanism Confirmed G->H  Yes

Caption: Troubleshooting workflow for identifying aggregation-based interference.

Conceptual Diagrams

Aggregation_Mechanism cluster_Enzyme Enzyme Interaction M1 M M2 M Enzyme Enzyme M1->Enzyme No Interaction M3 M M2->Enzyme No Interaction M4 M M3->Enzyme No Interaction M5 M M4->Enzyme No Interaction M6 M M5->Enzyme No Interaction M6->Enzyme No Interaction A1 M A2 M A1->Enzyme Non-specific Inhibition A3 M A2->Enzyme Non-specific Inhibition A4 M A3->Enzyme Non-specific Inhibition A5 M A4->Enzyme Non-specific Inhibition A6 M A5->Enzyme Non-specific Inhibition A7 M A6->Enzyme Non-specific Inhibition A8 M A7->Enzyme Non-specific Inhibition A8->Enzyme Non-specific Inhibition

Caption: Aggregation mechanism of promiscuous enzyme inhibition.

DPP4_Pathway GLP1 Active GLP-1 (Incretin Hormone) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin ↑ Insulin Secretion ↓ Glucagon Release GLP1->Insulin Stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Glucose ↓ Blood Glucose Insulin->Glucose Macrocarpal This compound (Aggregates) Macrocarpal->DPP4 Inhibition

Caption: DPP-4 inhibition pathway affected by this compound.

References

"Macrocarpal N" long-term storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Macrocarpal N

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural compound classified as a sesquiterpenoid.[] It is isolated from plants of the Eucalyptus genus, such as Eucalyptus globules.[] It typically presents as a yellow powder and is known for its potential antimicrobial, anti-inflammatory, and antioxidant properties.[] Structurally, it is part of the polyphenol family.[2][3]

Q2: What are the recommended long-term storage conditions for solid this compound?

For optimal stability, lyophilized (freeze-dried) this compound powder should be stored under controlled conditions to prevent degradation.[4] Key recommendations are summarized in the table below.

Q3: What is the expected shelf-life of this compound?

When stored correctly in its solid, lyophilized form, this compound should remain stable for several months to years.[4] However, improper storage can lead to significant degradation; some natural extracts have been observed to lose up to 40% of their active components within six months when stored incorrectly.[5] It is advisable to perform periodic quality control checks on long-stored materials.

Q4: How should I reconstitute this compound for experimental use?

To reconstitute this compound, use a high-purity, anhydrous solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used for creating stock solutions for biological assays.[4][6] For other applications, solubility may vary. Always use a solvent that is compatible with your downstream experimental system. It is recommended to prepare fresh solutions for immediate use whenever possible. For detailed steps, refer to the Protocol for Reconstitution in the protocols section.

Q5: Is this compound sensitive to light, air, or moisture?

Yes. Like many polyphenolic compounds, this compound is sensitive to environmental factors:

  • Light: Exposure to light, especially UV light, can cause photodegradation. Always store in amber vials or containers protected from light.[7]

  • Air (Oxygen): The phenolic structure makes this compound susceptible to oxidation. Storing in a tightly sealed container is crucial. For maximum stability, storage under an inert gas like argon or nitrogen is recommended.

  • Moisture: The powder is hygroscopic and can clump and degrade in the presence of moisture.[5] Store in a dry environment, and consider using a desiccant (silica gel packet) within the secondary storage container.[5]

Storage and Handling Data

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature -20°C or 2-8°CLow temperatures slow down chemical degradation processes. -20°C is preferred for long-term storage.[4][8] A similar compound, Macrocarpal L, is stored at 2-8°C.
Atmosphere Tightly sealed, inert gas (Argon/Nitrogen) optionalMinimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[5]
Light Protect from light (use amber vials or store in the dark)Prevents photodegradation, a common issue for polyphenolic compounds.[7]
Form Lyophilized (freeze-dried) powderThe solid, dry state is significantly more stable than solutions. Lyophilization removes water, which can contribute to degradation.[4]
Container Tightly sealed glass vial (amber recommended)Glass is generally inert. A tight seal is critical to protect from air and moisture.

Table 2: General Solvent Compatibility for this compound

SolventPolarityCommon UseNotes
DMSO Polar AproticStock solutions for in vitro assaysGood solubility for many natural products. Ensure it is anhydrous.[4]
Ethanol / Methanol Polar ProticExtraction, Chromatography, Stock solutionsEffective for many polyphenols.[9] Mixtures with water can enhance the extraction of more polar compounds.
Acetone (B3395972) Polar AproticExtractionOften used in the initial extraction from plant material.[2] Aqueous acetone is effective for higher molecular weight flavanols.[9]
Ethyl Acetate Moderately PolarExtraction, ChromatographySuitable for less polar compounds.

Troubleshooting Guide

Q: My this compound powder has changed color. Is it still usable?

A: A noticeable color change (e.g., darkening) in the yellow powder often indicates oxidation or degradation. This can compromise the compound's purity and activity. It is strongly recommended to use a fresh, uncompromised lot for your experiments. If you must proceed, perform a quality control check (e.g., HPLC, LC-MS) to assess purity before use.

Q: I am having difficulty dissolving this compound in my chosen solvent.

A: First, verify that you are using an appropriate, high-purity, anhydrous solvent. If solubility remains an issue:

  • Increase Vortexing Time: Ensure the solution is mixed thoroughly.

  • Use Sonication: A brief period in an ultrasonic bath can help break up small aggregates and enhance dissolution.

  • Gentle Warming: Gently warm the solution (e.g., to 37°C), but be cautious as excessive heat can degrade the compound.[9]

  • Check for Aggregation: Some related compounds, like Macrocarpal C, are known to form aggregates in solution, which can affect activity and solubility.[6] This may be concentration-dependent. Try preparing a more dilute solution.

  • Consider pH: The phenolic groups in this compound mean its solubility may be higher at a slightly basic pH.[6] However, be aware that pH changes can also affect stability and compound activity.

Q: My experimental results are inconsistent. Could this be related to the this compound stock solution?

A: Yes, inconsistent results are a common symptom of compound instability. Consider the following:

  • Stock Solution Age: How old is your stock solution? Solutions are far less stable than the lyophilized powder. It is best practice to use freshly prepared solutions or solutions stored for a very short time.

  • Storage of Stock Solution: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]

  • Solvent Degradation: Ensure the solvent itself (e.g., DMSO) has not absorbed water over time, as this can impact compound stability.

  • Run a Control: If possible, test a fresh lot of this compound alongside your current stock to determine if compound integrity is the source of the inconsistency.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound
  • Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture on the cold powder.

  • Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., DMSO).

  • Calculation: Calculate the volume of solvent required to achieve your desired stock solution concentration.

    • Formula: Volume (L) = [Mass of Compound (g)] / [Desired Molarity (mol/L) * Molecular Weight ( g/mol )]

    • Molecular Weight of this compound: 486.6 g/mol []

  • Reconstitution: Using a calibrated pipette, add the calculated volume of solvent to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Sonication may be used sparingly if needed.

  • Inspection: Visually inspect the solution to ensure there is no undissolved particulate matter.

Protocol 2: Preparation and Storage of Stock Solutions
  • Aliquoting: Immediately after reconstitution, divide the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes (e.g., amber tubes).

  • Volume: The volume of each aliquot should be sufficient for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C. For most compounds, -80°C provides better long-term stability.

  • Usage: When needed, remove a single aliquot from the freezer, thaw it completely at room temperature, and vortex gently before making further dilutions for your experiment. Discard any unused portion of the thawed aliquot. Do not refreeze.[5]

Visualizations

experimental_workflow receive Receive & Log This compound (Solid) store Store Solid (-20°C, Dark, Dry) receive->store Initial Storage reconstitute Reconstitute Powder (Protocol 1) store->reconstitute Prepare for Use aliquot Prepare & Store Stock Aliquots (-80°C) reconstitute->aliquot Aliquot Stock experiment Perform Experiment (Use one aliquot) aliquot->experiment Thaw Single Aliquot data Analyze & Interpret Results experiment->data dispose Dispose of Waste experiment->dispose

Caption: General workflow from receiving this compound to experimental use.

troubleshooting_guide start Problem Encountered: Inconsistent Results or Suspected Degradation check_solid Is the solid powder visibly discolored or clumpy? start->check_solid solid_yes High probability of degradation. Use a new lot of compound. check_solid->solid_yes Yes check_solution Is the stock solution old or repeatedly freeze-thawed? check_solid->check_solution No solution_yes Prepare a fresh stock solution from solid. Follow Protocol 2. check_solution->solution_yes Yes check_solubility Are there solubility issues (precipitate, cloudiness)? check_solution->check_solubility No final_step If issues persist, perform analytical QC (e.g., HPLC) on compound. solution_yes->final_step solubility_yes Troubleshoot solubility: - Use sonication - Try dilute concentration - Verify solvent quality check_solubility->solubility_yes Yes check_solubility->final_step No solubility_yes->final_step

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Macrocarpal A and Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals significant disparities in the available biological activity data for Macrocarpal A and Macrocarpal N, two phloroglucinol-diterpene adducts found in Eucalyptus species. While Macrocarpal A has been the subject of targeted studies elucidating its antibacterial properties, there is a notable absence of quantitative, peer-reviewed data on the biological activities of this compound.

This guide provides a detailed comparison based on the available scientific evidence, focusing on the antibacterial and enzyme-inhibitory activities of these compounds. Due to the lack of specific experimental data for this compound, this comparison will primarily feature data for Macrocarpal A and the closely related Macrocarpal C to offer a broader context of the bioactivity of this compound class.

Summary of Biological Activity

The following table summarizes the quantitative data available for the biological activities of Macrocarpal A. At present, no equivalent quantitative data for this compound has been reported in peer-reviewed scientific literature.

CompoundBiological ActivityAssayTarget Organism/EnzymeResult
Macrocarpal A AntibacterialMinimum Inhibitory Concentration (MIC)Bacillus subtilis PCI219< 0.2 µg/mL[1]
Staphylococcus aureus FDA209P0.4 µg/mL[1]
DPP-4 InhibitionColorimetric AssayDipeptidyl Peptidase-4 (DPP-4)30% inhibition at 500 µM[2]
This compound Antimicrobial, Anti-inflammatory, Antioxidant, Enzyme inhibitionNot specifiedNot specifiedGeneral activities stated by commercial suppliers, no quantitative data available in peer-reviewed literature.
Macrocarpal C DPP-4 InhibitionColorimetric AssayDipeptidyl Peptidase-4 (DPP-4)90% inhibition at 50 µM[2]

Antibacterial Activity of Macrocarpal A

Macrocarpal A has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1] A study on novel antibacterial compounds from Eucalyptus macrocarpa identified Macrocarpal A as a potent inhibitor of Bacillus subtilis and Staphylococcus aureus.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of Macrocarpal A was determined using a broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (Bacillus subtilis or Staphylococcus aureus) is grown to a logarithmic phase in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Macrocarpal A Solutions: A stock solution of Macrocarpal A is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). A series of twofold dilutions are then made in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation and Incubation: Each well containing the diluted Macrocarpal A is inoculated with the standardized bacterial suspension. Control wells containing only the broth and bacteria (positive control) and broth only (negative control) are also included. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of Macrocarpal A that completely inhibits the visible growth of the bacteria.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results bacterial_culture Bacterial Culture inoculation Inoculation with Bacteria bacterial_culture->inoculation macrocarpal_solution Macrocarpal A Solution dilution Serial Dilution in Microplate macrocarpal_solution->dilution dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Workflow for MIC determination of Macrocarpal A.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Macrocarpals have also been investigated for their potential to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. A comparative study of Macrocarpals A, B, and C revealed that while Macrocarpal A exhibited modest inhibitory activity, Macrocarpal C was a potent inhibitor.

Experimental Protocol: DPP-4 Inhibition Assay

The inhibitory activity of macrocarpals on DPP-4 is typically assessed using a colorimetric assay.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing Tris-HCl buffer (pH 8.0), the substrate Gly-Pro-p-nitroanilide, and the purified DPP-4 enzyme.

  • Addition of Test Compounds: The macrocarpal compounds (dissolved in DMSO) are added to the reaction mixture at various concentrations. A control reaction with DMSO alone is also prepared.

  • Reaction Initiation and Monitoring: The reaction is initiated by the addition of the DPP-4 enzyme. The rate of p-nitroaniline release from the substrate is monitored spectrophotometrically by measuring the absorbance at 405 nm over time.

  • Calculation of Inhibition: The percentage of DPP-4 inhibition is calculated by comparing the rate of the reaction in the presence of the macrocarpal to the rate of the control reaction.

dpp4_inhibition_pathway GLP1 GLP-1 (active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin Increased Insulin Secretion GLP1->Insulin Inactive_GLP1 GLP-1 (inactive) DPP4->Inactive_GLP1 Macrocarpal Macrocarpal A / C Macrocarpal->DPP4 Inhibition

DPP-4 inhibition by macrocarpals.

The Data Gap for this compound

Despite its availability from commercial chemical suppliers who make general claims about its biological activities, a thorough search of scientific databases reveals a lack of peer-reviewed studies detailing the specific biological effects of this compound. Consequently, a direct and objective comparison of its bioactivity with that of Macrocarpal A is not feasible at this time.

Conclusion

The available evidence strongly supports the antibacterial activity of Macrocarpal A against Gram-positive bacteria, with specific MIC values established. Furthermore, comparative studies on DPP-4 inhibition highlight the varying potential of different macrocarpal compounds as enzyme inhibitors. The absence of published, quantitative data for this compound underscores a significant gap in the scientific understanding of this particular compound. Future research is required to isolate and characterize the biological activities of this compound to enable a comprehensive comparison with other members of the macrocarpal family and to explore its potential therapeutic applications. Researchers interested in the biological activities of this compound are encouraged to perform foundational studies to establish its activity profile.

References

A Comparative Analysis of Macrocarpals and Other Phloroglucinols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities of macrocarpals, a class of phloroglucinol (B13840) derivatives, reveals their potential as potent antimicrobial and enzyme-inhibitory agents. This guide provides a comparative analysis of various macrocarpals and other related phloroglucinols, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these promising natural compounds.

While this guide aims to provide a comparative analysis of "Macrocarpal N," publicly available scientific literature lacks specific data for a compound designated as such. Therefore, this analysis focuses on well-characterized macrocarpals (A, B, C, and others) and compares their bioactivities with other relevant phloroglucinol derivatives.

Quantitative Comparison of Biological Activities

The antimicrobial and enzyme-inhibitory activities of various macrocarpals and other phloroglucinols have been evaluated using standardized assays. The following tables summarize the available quantitative data, primarily focusing on Minimum Inhibitory Concentrations (MIC) for antimicrobial activity and IC50 values for enzyme inhibition.

Table 1: Comparative Antibacterial Activity of Macrocarpals and Other Phloroglucinols

Compound/ExtractTarget MicroorganismMIC (µg/mL)Reference(s)
Macrocarpals
Macrocarpal ABacillus subtilis< 0.2[1]
Staphylococcus aureus0.4[1]
Macrocarpals B-GStaphylococcus aureus0.78 - 3.13[2]
Bacillus subtilis0.78 - 3.13[2]
Micrococcus luteus0.78 - 3.13[2]
Mycobacterium smegmatis0.78 - 3.13[2]
Macrocarpal HStreptococcus mutans0.20[3]
Macrocarpal IStreptococcus mutans6.25[3]
Macrocarpal JStreptococcus mutans3.13[3]
Other Phloroglucinol Derivatives
Acylphloroglucinol Derivative (A5)Methicillin-resistant Staphylococcus aureus (MRSA)0.98[4]
Eucalyptus Extracts (Source of Macrocarpals)
Eucalyptus globulus Leaf ExtractListeria monocytogenes30[5]
Staphylococcus aureus>100[5]
Bacillus subtilis>100[5]
Eucalyptus globulus Essential OilStaphylococcus aureus0.09 mg/mL[6]
Escherichia coli0.09 mg/mL[6]
Streptococcus pyogenes0.09 mg/mL[6]

Table 2: Comparative Antifungal Activity of Macrocarpals

CompoundTarget MicroorganismMIC (µg/mL)Reference(s)
Macrocarpal CTrichophyton mentagrophytes1.95[3][7]

Table 3: Comparative DPP-4 Inhibitory Activity of Macrocarpals

CompoundConcentration (µM)% InhibitionIC50 (µM)Reference(s)
Macrocarpal A500~30%>500[3]
Macrocarpal B500~30%>500[3]
Macrocarpal C50~90%~35[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the comparative analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]

  • Preparation of Compound Solutions: The purified macrocarpal or phloroglucinol is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a stock solution. A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate growth medium.[3]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 48 hours for fungi).[7]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

Antifungal Mechanism of Action Assays

These assays, adapted from studies on Macrocarpal C, help to elucidate the mode of antifungal activity.[8]

  • Fungal Membrane Permeability Assay (SYTOX Green): This assay detects compromised plasma membranes.

    • Fungal Culture: The target fungus is grown in a suitable liquid medium to the desired growth phase.

    • Treatment: Various concentrations of the test compound are added to the fungal cell suspension. A negative control (no treatment) and a positive control (a known membrane-disrupting agent) are included.

    • Staining: SYTOX Green, a fluorescent dye that only enters cells with compromised membranes, is added to the cell suspension.

    • Measurement: The fluorescence is measured using a microplate reader. An increase in fluorescence indicates increased membrane permeability.[8]

  • Reactive Oxygen Species (ROS) Production Assay: This assay measures intracellular oxidative stress.

    • Fungal Culture and Preparation: As described for the membrane permeability assay.

    • Probe Loading: Fungal cells are incubated with a cell-permeable fluorogenic probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Treatment: The cells are washed to remove excess probe and then treated with different concentrations of the test compound.

    • Measurement: The fluorescence, which is proportional to the amount of intracellular ROS, is measured using a microplate reader.[8]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the DPP-4 enzyme.[3]

  • Reaction Mixture: In a 96-well microplate, the assay buffer, DPP-4 enzyme solution, and the test compound at various concentrations are added.

  • Incubation: The mixture is incubated at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).

  • Incubation: The plate is incubated at 37°C for a defined period (e.g., 30 minutes).

  • Measurement and Calculation: The fluorescence of the product is measured using a microplate reader. The percent inhibition is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[3]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.

Proposed Antimicrobial Mechanism of Phloroglucinols

Studies on various phloroglucinol derivatives, including macrocarpals, suggest a multi-faceted mechanism of action against microbial cells. This primarily involves the disruption of the cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS), ultimately leading to cell death.[9]

G cluster_0 Phloroglucinol Derivative cluster_1 Bacterial/Fungal Cell Phloroglucinol Phloroglucinol Derivative Membrane Cell Membrane Phloroglucinol->Membrane Disruption ROS Increased ROS Production Phloroglucinol->ROS Induces Membrane->ROS Leads to DNA DNA Damage ROS->DNA Causes Apoptosis Cell Death DNA->Apoptosis Induces

Caption: Proposed antimicrobial mechanism of phloroglucinols.

Antifungal Signaling Pathway of Macrocarpal C

The antifungal activity of Macrocarpal C against dermatophytes like Trichophyton mentagrophytes has been shown to involve a cascade of events including increased membrane permeability, the generation of intracellular reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptosis.[7]

G MacrocarpalC Macrocarpal C MembranePermeability Increased Fungal Membrane Permeability MacrocarpalC->MembranePermeability ROS Intracellular ROS Production MacrocarpalC->ROS Apoptosis Fungal Cell Apoptosis MembranePermeability->Apoptosis DNA_Fragmentation DNA Fragmentation ROS->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: Antifungal signaling pathway of Macrocarpal C.

Experimental Workflow for Isolation and Bioactivity Screening

The general process for discovering and evaluating bioactive macrocarpals from their natural sources involves a systematic workflow from plant material collection to the identification of active compounds.

G Plant Plant Material (e.g., Eucalyptus leaves) Extraction Extraction Plant->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC) Fractionation->Purification Bioassay Bioactivity Screening (e.g., Antimicrobial Assays) Purification->Bioassay Identification Structure Elucidation (e.g., NMR, Mass Spec) Bioassay->Identification Active Fractions ActiveCompound Identified Bioactive Macrocarpal Identification->ActiveCompound

Caption: General workflow for macrocarpal isolation and screening.

References

A Comparative Guide to Validating the Antifungal Mode of Action of Macrocarpal C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The search for novel antifungal agents with unique mechanisms of action is critical in overcoming the challenge of drug resistance. Macrocarpals, a class of formyl-phloroglucinol meroterpenoids isolated from Eucalyptus species, have demonstrated significant antimicrobial properties.[1][2] While the user query specified "Macrocarpal N," the most comprehensively studied compound in this class for its antifungal mode of action is Macrocarpal C, isolated from Eucalyptus globulus.[3] This guide provides a comparative analysis of the validated mode of action of Macrocarpal C against the dermatophyte Trichophyton mentagrophytes, contrasting it with established antifungal agents.

Comparative Analysis of Antifungal Activity

The efficacy of an antifungal agent is initially quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The comparative MIC values of Macrocarpal C and its control compounds against T. mentagrophytes are presented below.

Table 1: Minimum Inhibitory Concentration (MIC) Against T. mentagrophytes

Compound Antifungal Class MIC (µg/mL)
Macrocarpal C Phloroglucinol Meroterpenoid 1.95[4]
Nystatin Polyene 1.25[4]

| Terbinafine | Allylamine (B125299) | 0.625[4] |

Validation of Antifungal Mode of Action

The validation of a drug's mode of action requires a series of targeted experiments to elucidate the specific cellular processes it disrupts. The workflow below illustrates the typical progression from initial susceptibility testing to the identification of specific cellular targets, as was performed for Macrocarpal C.

G cluster_workflow General Workflow for Antifungal MOA Validation MIC 1. Antifungal Susceptibility Testing (e.g., CLSI M38-A2) Membrane 2. Assess Membrane Integrity (e.g., SYTOX® Green Assay) MIC->Membrane Initial finding of activity ROS 3. Measure Oxidative Stress (e.g., DCFH-DA Assay) Membrane->ROS Investigate cellular consequences Apoptosis 4. Detect Apoptosis / DNA Damage (e.g., TUNEL Assay) ROS->Apoptosis Investigate cellular consequences Target 5. Specific Target Identification (e.g., Enzyme Assays) Apoptosis->Target Pinpoint specific mechanism

Caption: A generalized workflow for validating an antifungal's mode of action.

Macrocarpal C: A Multi-Target Mechanism

Studies on Macrocarpal C reveal a multi-pronged mechanism of action against fungal cells, distinguishing it from many single-target agents.[3][4] Its activity involves the simultaneous disruption of membrane integrity, induction of oxidative stress, and promotion of apoptosis through DNA damage.[3]

G cluster_fungus Fungal Cell Membrane Cell Membrane ROS Intracellular ROS DNA Nuclear DNA ROS->DNA Causes Damage Apoptosis Apoptosis DNA->Apoptosis Induces MacrocarpalC Macrocarpal C MacrocarpalC->Membrane Increases Permeability MacrocarpalC->ROS Increases Production

Caption: The multi-target antifungal mode of action of Macrocarpal C.

Comparator 1: Nystatin (Polyene)

Nystatin, a polyene antifungal, has a well-established mode of action that directly targets the fungal cell membrane. It binds specifically to ergosterol (B1671047), a sterol unique to fungal membranes, forming pores or channels.[2][3][5] This binding disrupts the membrane's integrity, leading to the leakage of essential intracellular ions (like K+) and ultimately causing cell death.[3][6][7]

G cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Membrane Pore (Ion Leakage) Ergosterol->Pore Forms Death Fungal Cell Death Pore->Death Leads to Nystatin Nystatin Nystatin->Ergosterol Binds to

Caption: Mode of action of Nystatin via ergosterol binding and pore formation.

Comparator 2: Terbinafine (Allylamine)

Terbinafine is an allylamine that interferes with the ergosterol biosynthesis pathway, but at a very early stage.[4] It specifically inhibits the enzyme squalene (B77637) epoxidase.[8][9] This action has a dual fungicidal effect: it depletes the cell of essential ergosterol and causes a toxic intracellular accumulation of the precursor, squalene.[10][11]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Squalene Epoxidase Accumulation Toxic Accumulation Squalene->Accumulation Lanosterol (B1674476) Lanosterol SqualeneEpoxide->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Depletion Ergosterol Depletion Ergosterol->Depletion Terbinafine Terbinafine Inhibition INHIBITS Terbinafine->Inhibition Inhibition->SqualeneEpoxide

Caption: Mode of action of Terbinafine via squalene epoxidase inhibition.

Comparator 3: Fluconazole (Azole)

Azoles, like fluconazole, also inhibit the ergosterol biosynthesis pathway, but at a later step than allylamines. Fluconazole specifically inhibits the cytochrome P450 enzyme lanosterol 14-α-demethylase.[1][12][13] This blockage halts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and disrupting the structure and function of the fungal membrane.[14][15]

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates 4,4-dimethyl-cholesta... Lanosterol->Intermediates Lanosterol 14-α -demethylase Ergosterol Ergosterol Intermediates->Ergosterol Fluconazole Fluconazole Inhibition INHIBITS Fluconazole->Inhibition Inhibition->Intermediates

Caption: Mode of action of Fluconazole via 14-α-demethylase inhibition.

Detailed Experimental Protocols

The following are summaries of the standard methodologies used to validate the mode of action of Macrocarpal C and other antifungal agents.

Antifungal Susceptibility Testing (CLSI M38-A2)

The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[16]

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Methodology: A standardized inoculum of fungal spores is prepared and added to a series of microtiter plate wells containing serial dilutions of the antifungal agent in RPMI-1640 broth. Plates are incubated under specified conditions (e.g., 35°C for 48-72 hours). The MIC is determined as the lowest drug concentration that causes a predefined level of growth inhibition (e.g., 100% or 50%) compared to a drug-free control well.[17][18][19]

Fungal Membrane Permeability Assay (SYTOX® Green)

This assay quantifies damage to the plasma membrane.

  • Objective: To measure the extent of membrane permeabilization caused by the antifungal agent.

  • Methodology: Fungal cells (hyphae or spores) are treated with the test compound in the presence of SYTOX® Green dye.[20] This dye cannot cross the membrane of intact, live cells. If the compound compromises the membrane, the dye enters the cell and binds to nucleic acids, emitting a strong green fluorescence.[21][22][23][24] The increase in fluorescence intensity is measured over time using a fluorescence microplate reader and is directly proportional to the degree of membrane damage.

Intracellular Reactive Oxygen Species (ROS) Assay (DCFH-DA)

This assay measures the level of oxidative stress within the fungal cells.

  • Objective: To quantify the production of intracellular ROS.

  • Methodology: The cell-permeant reagent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is added to the fungal culture.[25][26] Inside the cell, esterases cleave the acetate (B1210297) groups, trapping the molecule. In the presence of ROS (like hydrogen peroxide), the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[27][28][29] The fluorescence intensity is measured and is proportional to the amount of ROS produced.

DNA Fragmentation and Apoptosis Assay (TUNEL)

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.

  • Objective: To identify and quantify apoptotic cell death.

  • Methodology: Fungal cells are fixed and permeabilized. The enzyme Terminal deoxynucleotidyl Transferase (TdT) is then used to catalyze the addition of labeled dUTPs (e.g., Digoxigenin-nucleotide) to the 3'-hydroxyl ends of fragmented DNA.[30][31] These labeled ends are then detected, often with a fluorescently-labeled antibody or a chromogenic substrate, allowing for visualization and quantification of apoptotic cells by microscopy or flow cytometry.[32][33][34]

References

Unveiling the Synergistic Potential of Macrocarpals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental evidence on the synergistic effects of Macrocarpal N remains to be published, the broader family of macrocarpals and related phloroglucinol (B13840) derivatives found in Eucalyptus species have demonstrated significant synergistic potential with other compounds, particularly in antimicrobial applications. This guide provides a comparative overview of these findings, offering insights into the potential synergistic activities of this compound and a framework for future research.

The data presented here is based on studies of structurally similar macrocarpals and phloroglucinol derivatives. Researchers are encouraged to use this information as a foundation for investigating the specific synergistic interactions of this compound.

Antimicrobial Synergy: A Promising Avenue

Macrocarpals and other phloroglucinol derivatives have been shown to enhance the efficacy of conventional antibiotics, especially against resistant bacterial strains. The primary mechanism is believed to involve the disruption of the bacterial cell membrane, which increases its permeability to other antimicrobial agents.

Table 1: Summary of Synergistic Antimicrobial Effects of Phloroglucinol Derivatives and Eucalyptus Extracts

Compound/ExtractCombination PartnerTarget Organism(s)Observed Synergistic EffectReference(s)
Trialdehyde phloroglucinol (TPG)PenicillinMethicillin-resistant Staphylococcus aureus (MRSA)Strong synergistic antibacterial activity; destruction of MRSA cell membrane, leakage of intracellular biomacromolecules.[1]
Trialdehyde phloroglucinol (TPG)BacitracinMethicillin-resistant Staphylococcus aureus (MRSA)Strong synergistic antibacterial activity.[1]
2-nitrophloroglucinol (NPG)PenicillinMethicillin-resistant Staphylococcus aureus (MRSA)Strong synergistic antibacterial activity.[1]
2-nitrophloroglucinol (NPG)BacitracinMethicillin-resistant Staphylococcus aureus (MRSA)Strong synergistic antibacterial activity.[1]
Eucalyptus Leaves Aqueous ExtractAmikacinVarious bacteria causing periodontal inflammationSynergistic activity observed.[2]
Eucalyptus globulus Leaf Extracts and Essential OilsVarious AntibioticsPseudomonas aeruginosa (from respiratory tract infections)Additive effect in 55% of cases, indicating increased antibacterial activity.[3]
Eucalyptus camaldulensis Ethanolic ExtractAmikacin, Gentamycin, AmoxicillinKlebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus (from UTIs)Synergistic effect observed for all tested bacterial isolates.[4]
Eucalyptus OilOxacillinMethicillin-resistant Staphylococcus aureus (MRSA)Synergistic effect observed.[5]
Eucalyptus OilVancomycin, Streptomycin, Gentamycin, TetracyclineMethicillin-resistant Staphylococcus aureus (MRSA)Low level of synergy observed.[5]

Note: The studies cited in this table did not specifically investigate this compound. The compounds listed are either related phloroglucinol derivatives or extracts from Eucalyptus species, the source of macrocarpals.

Experimental Protocols for Assessing Synergy

The following are detailed methodologies for key experiments commonly used to evaluate synergistic interactions between antimicrobial compounds.

1. Checkerboard Assay

The checkerboard assay is a widely used in vitro method to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

  • Materials: 96-well microtiter plates, bacterial culture, appropriate broth medium (e.g., Mueller-Hinton Broth), this compound (or related compound), and the combination compound (e.g., an antibiotic).

  • Procedure:

    • Prepare serial twofold dilutions of this compound and the combination compound in the broth medium.

    • In a 96-well plate, dispense increasing concentrations of this compound along the x-axis and increasing concentrations of the combination compound along the y-axis.

    • Each well will contain a unique combination of concentrations of the two compounds.

    • Inoculate each well with a standardized suspension of the target microorganism (e.g., to a final concentration of 5 x 10^5 CFU/mL).

    • Include wells with each compound alone as controls, as well as a growth control (no compounds) and a sterility control (no bacteria).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

2. Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

  • Materials: Bacterial culture, appropriate broth medium, this compound, combination compound, sterile tubes or flasks.

  • Procedure:

    • Prepare tubes containing the broth medium with the antimicrobial agents at specific concentrations (e.g., MIC, 0.5 x MIC, 2 x MIC) alone and in combination.

    • Inoculate the tubes with a standardized bacterial suspension (e.g., to a final concentration of 5 x 10^5 CFU/mL).

    • Include a growth control tube without any antimicrobial agents.

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

    • Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each combination. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Visualizing Pathways and Workflows

Proposed Mechanism of Antimicrobial Synergy

The synergistic antimicrobial effect of phloroglucinol derivatives like macrocarpals with certain antibiotics is often attributed to a multi-step process targeting the bacterial cell.

G cluster_0 Bacterial Cell Membrane Cell Membrane Antibiotic Antibiotic (e.g., Penicillin) Membrane->Antibiotic Enhanced entry DNA Bacterial DNA Ribosome Ribosome MacrocarpalN This compound MacrocarpalN->Membrane Disrupts membrane integrity Increases permeability Antibiotic->DNA Inhibits DNA replication Antibiotic->Ribosome Inhibits protein synthesis

Caption: Proposed synergistic mechanism of this compound and an antibiotic against a bacterial cell.

Experimental Workflow for Synergy Assessment

The process of evaluating the synergistic effects of this compound involves a series of well-defined experimental steps.

G start Start: Hypothesis of Synergy culture Prepare standardized bacterial culture start->culture checkerboard Checkerboard Assay (Determine FICI) culture->checkerboard time_kill Time-Kill Assay (Assess bactericidal activity) checkerboard->time_kill If synergy is indicated mechanism Mechanistic Studies (e.g., membrane permeability) time_kill->mechanism data_analysis Data Analysis and Conclusion mechanism->data_analysis

References

Comparative Efficacy of Macrocarpals vs. Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A note on Macrocarpal N: Direct experimental data on the antibacterial efficacy of this compound is not currently available in published scientific literature. Therefore, this guide will provide a comparative analysis of its close structural analogs, Macrocarpal A and Macrocarpal B, against standard antibiotics. This information is intended to serve as a proxy for understanding the potential antibacterial profile of the broader macrocarpal class of compounds.

Introduction

Macrocarpals are a class of phloroglucinol (B13840) dialdehyde (B1249045) diterpene derivatives isolated from plants of the Eucalyptus genus. Several members of this class, including Macrocarpals A and B, have demonstrated significant in vitro antibacterial activity, particularly against Gram-positive bacteria. This guide provides a comparative overview of the efficacy of these macrocarpals in relation to standard-of-care antibiotics for relevant bacterial pathogens.

Quantitative Comparison of Antibacterial Efficacy

The primary metric for comparing the in vitro efficacy of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of Macrocarpals A and B against common Gram-positive bacteria, alongside the typical MIC ranges for standard antibiotics used to treat infections caused by these pathogens.

Table 1: Comparative MICs against Staphylococcus aureus

Compound/AntibioticMIC (µg/mL)Bacterial Strain(s)
Macrocarpal A 0.4S. aureus FDA209P
Macrocarpal B 0.78 - 3.13S. aureus
Vancomycin ≤0.5 - 2[1][2]Methicillin-resistant S. aureus (MRSA) and Methicillin-susceptible S. aureus (MSSA)
Linezolid ≤1 - 4[3][4]MRSA and MSSA
Ciprofloxacin 0.12 - 0.5[5]Susceptible S. aureus

Table 2: Comparative MICs against Bacillus subtilis

Compound/AntibioticMIC (µg/mL)Bacterial Strain(s)
Macrocarpal A < 0.2B. subtilis PCI219
Macrocarpal B 0.78 - 3.13B. subtilis
Vancomycin 0.3 - 4.0B. subtilis
Penicillin G ≤0.12Susceptible B. subtilis
Ampicillin ≤0.06Susceptible B. subtilis

Proposed Mechanism of Action of Macrocarpals

The precise molecular targets of macrocarpals are still under investigation. However, studies on related phloroglucinol derivatives suggest a multi-faceted mechanism of action against bacteria. The primary proposed modes of action involve the disruption of the bacterial cell membrane and the induction of oxidative stress through the generation of reactive oxygen species (ROS).

Macrocarpal Mechanism of Action Macrocarpal Macrocarpal CellMembrane Cell Membrane Disruption Macrocarpal->CellMembrane Direct Interaction ROS Reactive Oxygen Species (ROS) Generation Macrocarpal->ROS Induction BacterialCell Bacterial Cell CellDeath Bacterial Cell Death CellMembrane->CellDeath OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Protein_Damage Protein & Lipid Damage OxidativeStress->Protein_Damage DNA_Damage->CellDeath Protein_Damage->CellDeath

Caption: Proposed antibacterial mechanism of action for macrocarpals.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antibacterial efficacy of macrocarpals.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized assay for determining the in vitro potency of an antimicrobial agent.

a. Preparation of Reagents:

  • A stock solution of the macrocarpal is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • A standardized bacterial inoculum is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

b. Assay Procedure:

  • Serial two-fold dilutions of the macrocarpal stock solution are prepared in broth medium in a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • Positive (broth and bacteria without macrocarpal) and negative (broth only) control wells are included.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

c. Data Interpretation:

  • The MIC is determined as the lowest concentration of the macrocarpal at which there is no visible growth (turbidity) of the microorganism.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Macrocarpal Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Standardized Bacterial Inoculum Inoculation Inoculation of Wells Inoculum->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Reading Visual Reading of Growth Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Experimental workflow for MIC determination by broth microdilution.

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This is an alternative standard method for MIC determination.

a. Preparation of Reagents:

  • A stock solution of the macrocarpal is prepared as described for the broth microdilution method.

  • A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard.

b. Assay Procedure:

  • A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of the macrocarpal. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates.

  • A control plate without the macrocarpal is also prepared.

  • The surface of each agar plate is inoculated with the standardized bacterial suspension.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

c. Data Interpretation:

  • The MIC is recorded as the lowest concentration of the macrocarpal that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion

The available in vitro data for Macrocarpals A and B demonstrate potent antibacterial activity against Gram-positive bacteria, with MIC values that are comparable to or, in some cases, lower than those of standard antibiotics. This suggests that the macrocarpal class of compounds holds promise as a source of new antibacterial agents. However, the lack of data for this compound specifically, and the need for further studies to evaluate in vivo efficacy, toxicity, and the potential for resistance development, are critical areas for future research. The multi-faceted mechanism of action proposed for macrocarpals may also offer an advantage in combating the development of antibiotic resistance.

References

The Structure-Activity Relationship of Macrocarpals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides a comparative analysis of the structure-activity relationships (SAR) of macrocarpals, a class of phloroglucinol-diterpene conjugates isolated from Eucalyptus species. While specific SAR studies on Macrocarpal N are not extensively available in the public domain, this guide synthesizes findings from research on closely related analogs, primarily Macrocarpals A, B, and C, to infer potential structural determinants of their biological activities. These compounds have garnered interest for their diverse therapeutic potential, including antibacterial and enzyme inhibitory effects.

Comparative Biological Activity of Macrocarpals

The biological activity of macrocarpals varies significantly with minor structural modifications. The primary areas of investigation have been their antibacterial effects and their ability to inhibit Dipeptidyl Peptidase 4 (DPP-4), an enzyme implicated in type 2 diabetes.

CompoundTarget/AssayActivity MetricValueReference
Macrocarpal A Bacillus subtilis PCI219MIC< 0.2 µg/mL[1]
Staphylococcus aureus FDA209PMIC0.4 µg/mL[1]
DPP-4 Inhibition% Inhibition @ 500 µM~30%[2]
Macrocarpal B DPP-4 Inhibition% Inhibition @ 500 µM~30%[2]
Macrocarpal C DPP-4 Inhibition% Inhibition @ 50 µM~90%[2]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a bacterium. A lower MIC value indicates greater antibacterial potency. DPP-4 inhibition data highlights the concentration-dependent effect of these compounds on the enzyme's activity.

Inferred Structure-Activity Relationships

Based on the available data for Macrocarpals A, B, and C, the following preliminary SAR can be proposed:

  • Diterpene Moiety: The complex diterpene tail is crucial for biological activity. Variations in the stereochemistry and the presence of hydroxyl groups on this moiety appear to influence the potency and mechanism of action.

  • Phloroglucinol (B13840) Core: The phloroglucinol dialdehyde (B1249045) core is a common feature and is likely essential for activity. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other interactions with biological targets.

  • Subtle Structural Changes: The significant difference in DPP-4 inhibitory activity between Macrocarpal C and Macrocarpals A and B, which have very similar structures, suggests that even minor stereochemical changes or conformational differences can have a profound impact on biological activity. Macrocarpal C's potent inhibition is thought to be related to its ability to self-aggregate, a property not observed for Macrocarpals A and B under similar conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used to evaluate the biological activities of macrocarpals.

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Bacterial Culture: The target bacterial strains, such as Porphyromonas gingivalis and Fusobacterium nucleatum, are cultured under appropriate anaerobic conditions.

  • Compound Preparation: A serial two-fold dilution of the test compound (e.g., Macrocarpal B) is prepared in a 96-well microtiter plate.

  • Inoculation: A standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

DPP-4 Inhibitor Screening Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of Dipeptidyl Peptidase 4.

  • Reaction Initiation: Recombinant human DPP-4 enzyme is combined with the test compound (e.g., Macrocarpal derivatives) in an assay buffer.

  • Substrate Addition: A fluorogenic substrate, such as Gly-Pro-AMC, is added to the mixture.

  • Incubation: The reaction is incubated at 37°C.

  • Fluorescence Measurement: DPP-4 cleaves the substrate, releasing a fluorescent product (AMC). The fluorescence intensity is measured over time using a microplate reader at an excitation/emission wavelength of approximately 360/460 nm.

  • Inhibition Calculation: The rate of fluorescence generation in the presence of the test compound is compared to that of a control without the inhibitor to determine the percent inhibition.

Visualizing Scientific Workflows and Pathways

Diagrams are essential tools for illustrating complex processes and relationships in scientific research.

SAR_Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_development Preclinical Development Lead Compound Lead Compound Primary Screening Primary Screening Lead Compound->Primary Screening Biological Activity Hit Compounds Hit Compounds Primary Screening->Hit Compounds Analog Synthesis Analog Synthesis Hit Compounds->Analog Synthesis Structural Modification In Vitro Assays In Vitro Assays Analog Synthesis->In Vitro Assays SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis SAR Analysis->Analog Synthesis Iterative Design Optimized Lead Optimized Lead SAR Analysis->Optimized Lead In Vivo Studies In Vivo Studies Optimized Lead->In Vivo Studies Candidate Drug Candidate Drug In Vivo Studies->Candidate Drug

Caption: General workflow of a structure-activity relationship (SAR) study.

DPP4_Signaling_Pathway GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 inactivated by GLP-1 Receptor GLP-1 Receptor GLP-1->GLP-1 Receptor GIP GIP GIP->DPP-4 inactivated by GIP->GLP-1 Receptor Inactive GLP-1/GIP Inactive GLP-1/GIP DPP-4->Inactive GLP-1/GIP Pancreatic Beta Cells Pancreatic Beta Cells GLP-1 Receptor->Pancreatic Beta Cells activates Insulin Secretion Insulin Secretion Pancreatic Beta Cells->Insulin Secretion stimulates Blood Glucose Regulation Blood Glucose Regulation Insulin Secretion->Blood Glucose Regulation improves Macrocarpal C Macrocarpal C Macrocarpal C->DPP-4 inhibits

Caption: Simplified signaling pathway of DPP-4 and its inhibition by Macrocarpal C.

References

The Enigmatic Target Profile of Macrocarpal N: A Comparative Guide to its Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of a natural product is paramount for its therapeutic development. Macrocarpal N, a formylated phloroglucinol (B13840) compound isolated from Eucalyptus species, has garnered interest for its potential biological activities. However, a comprehensive understanding of its primary cellular target and its cross-reactivity with other proteins remains elusive. This guide provides a comparative analysis of the known biological activities of macrocarpals, with a focus on providing the available quantitative data for closely related analogs to infer the potential activity profile of this compound.

Due to the limited publicly available data on the specific inhibitory activities of this compound, this guide leverages data from structurally similar macrocarpals to provide a comparative perspective. It is crucial to note that these comparisons are based on related compounds and further experimental validation is necessary to confirm the specific activity of this compound.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for various macrocarpals against different cellular targets. This data provides a basis for understanding the potential target space of this compound.

Table 1: Antibacterial Activity of Macrocarpals (Minimum Inhibitory Concentration in µg/mL)

Bacterial StrainMacrocarpal AMacrocarpal BMacrocarpal CMacrocarpal DMacrocarpal EMacrocarpal FMacrocarpal G
Staphylococcus aureus<0.41.563.131.560.781.563.13
Bacillus subtilis<0.21.563.131.560.781.563.13
Micrococcus luteus-6.251.561.563.136.250.78
Mycobacterium smegmatis-------

Data for Macrocarpals B-G from a study on antibacterial compounds from Eucalyptus macrocarpa.[1] Data for Macrocarpal A from a separate study on the same species.[2] A hyphen (-) indicates that data was not reported in the cited study.

Table 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Macrocarpals

CompoundConcentration (µM)% InhibitionIC50 (µM)
Macrocarpal A500~30%>500
Macrocarpal B500~30%>500
Macrocarpal C 50 ~90% ~35

Data from a study on DPP-4 inhibitors from Eucalyptus globulus.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the bioactivity of this compound and related compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol is based on the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
  • The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Macrocarpal Solutions:

  • A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO).
  • Serial two-fold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted macrocarpal is inoculated with the prepared bacterial suspension.
  • Positive (bacteria and broth) and negative (broth only) controls are included.
  • The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the macrocarpal that completely inhibits visible bacterial growth.

Protocol 2: Dipeptidyl Peptidase 4 (DPP-4) Inhibition Assay

This protocol describes a fluorometric assay to measure DPP-4 inhibition.

1. Reagents and Materials:

  • Human recombinant DPP-4 enzyme.
  • Fluorogenic substrate (e.g., Gly-Pro-AMC).
  • Assay buffer (e.g., Tris-HCl, pH 7.5).
  • Test compounds (Macrocarpals) and a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.
  • 96-well black microtiter plates.
  • Fluorescence plate reader.

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer.
  • Add the test compound at various concentrations.
  • Add the DPP-4 enzyme to each well and incubate for a pre-determined time (e.g., 10 minutes) at 37°C.
  • Initiate the reaction by adding the fluorogenic substrate.
  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) over time.

3. Data Analysis:

  • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve.
  • Determine the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).
  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate a potential signaling pathway affected by macrocarpals and a typical experimental workflow for their analysis.

experimental_workflow plant Eucalyptus Species (Leaves) extraction Extraction (e.g., Acetone) plant->extraction fractionation Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Isolation of Macrocarpals (e.g., HPLC) fractionation->isolation identification Structural Elucidation (NMR, MS) isolation->identification bioassays Biological Assays isolation->bioassays antimicrobial Antimicrobial Assays (MIC Determination) bioassays->antimicrobial enzyme Enzyme Inhibition Assays (e.g., DPP-4, COX, 5-LOX) bioassays->enzyme data Data Analysis (IC50/MIC Determination) antimicrobial->data enzyme->data

Figure 1. General workflow for the isolation and bioactivity screening of macrocarpals.

dpp4_pathway cluster_0 Incretin Hormones GLP1 GLP-1 DPP4 DPP-4 GLP1->DPP4 Degradation Pancreas Pancreatic β-cells GLP1->Pancreas Stimulation GIP GIP GIP->DPP4 Degradation GIP->Pancreas Stimulation Inactive Inactive Metabolites DPP4->Inactive MacrocarpalC Macrocarpal C MacrocarpalC->DPP4 Inhibition Insulin Insulin Secretion Pancreas->Insulin Glucose ↓ Blood Glucose Insulin->Glucose

Figure 2. Simplified signaling pathway of DPP-4 inhibition by Macrocarpal C.

Conclusion

While the direct cross-reactivity profile of this compound remains to be fully elucidated, the available data on its structural analogs suggest a potential for diverse biological activities. The notable antibacterial properties of several macrocarpals and the potent DPP-4 inhibition by Macrocarpal C highlight the therapeutic potential of this class of natural products. The lack of quantitative data for this compound against key inflammatory enzymes such as COX-1, COX-2, 5-LOX, and xanthine (B1682287) oxidase, as well as broader kinase panels, represents a significant knowledge gap. Further research employing the standardized protocols outlined in this guide is essential to comprehensively characterize the selectivity and off-target effects of this compound, which will be critical for its future development as a therapeutic agent.

References

In Vivo Efficacy of Macrocarpals: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Macrocarpal N": Initial literature searches did not yield specific in vivo efficacy studies for a compound designated "this compound." The available research primarily focuses on Macrocarpals A, B, and C, isolated from Eucalyptus species. This guide, therefore, provides a comparative analysis based on the existing data for these known macrocarpals and contrasts their potential therapeutic applications with established alternatives in relevant animal models. The information presented aims to guide researchers in designing and evaluating future in vivo studies for this class of compounds.

Section 1: Comparative Analysis of Anti-Diabetic Potential (DPP-4 Inhibition)

Macrocarpal C has demonstrated notable in vitro inhibitory activity against dipeptidyl peptidase-4 (DPP-4), an enzyme crucial in glucose homeostasis.[1] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. This section compares the in vitro efficacy of Macrocarpal C with the established in vivo efficacy of two widely used DPP-4 inhibitors, Sitagliptin and Vildagliptin.

Data Presentation: DPP-4 Inhibition and In Vivo Glycemic Control
Compound/DrugTargetIn Vitro EfficacyAnimal ModelIn Vivo Efficacy (Representative Data)
Macrocarpal C DPP-490% inhibition at 50 µM[1]-No in vivo data available
Sitagliptin DPP-4Competitive, reversible inhibitor[2]ob/ob mice~35% reduction in glucose excursion at 10 mg/kg[2]
Vildagliptin DPP-4Slow-binding inhibitorKK-Ay miceImproved glucose tolerance and insulin (B600854) sensitivity[3]
Signaling Pathway: DPP-4 Inhibition

The primary mechanism of DPP-4 inhibitors involves the potentiation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing their degradation by DPP-4, these inhibitors enhance glucose-dependent insulin secretion, suppress glucagon (B607659) release, and ultimately lower blood glucose levels.

DPP4_Inhibition_Pathway cluster_0 Intestinal L-cells cluster_1 Pancreatic Islets Nutrient Intake Nutrient Intake GLP-1/GIP Active GLP-1/GIP Nutrient Intake->GLP-1/GIP Beta-cells Beta-cells GLP-1/GIP->Beta-cells Stimulates Alpha-cells Alpha-cells GLP-1/GIP->Alpha-cells Inhibits DPP-4 DPP-4 GLP-1/GIP->DPP-4 Degradation Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion Blood Glucose Reduction Blood Glucose Reduction Insulin Secretion->Blood Glucose Reduction Promotes uptake Glucagon Secretion->Blood Glucose Reduction Suppresses production Inactive Peptides Inactive Peptides DPP-4->Inactive Peptides Macrocarpal C / Sitagliptin Macrocarpal C / Sitagliptin Macrocarpal C / Sitagliptin->DPP-4 COX_Inhibition_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Phospholipase A2 Phospholipase A2 Cell Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins (PGG2, PGH2) Prostaglandins (PGG2, PGH2) COX-1 / COX-2->Prostaglandins (PGG2, PGH2) Indomethacin Indomethacin Indomethacin->COX-1 / COX-2 Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGG2, PGH2)->Inflammation, Pain, Fever Experimental_Workflow A Test Compound (e.g., Macrocarpal) B Animal Model Selection (e.g., Wistar Rats) A->B C Disease Induction (e.g., STZ or Carrageenan) B->C D Grouping and Dosing (Vehicle, Positive Control, Test Doses) C->D E Efficacy Measurement (e.g., OGTT or Paw Volume) D->E F Data Analysis (Statistical Comparison) E->F G Results and Conclusion F->G

References

A Comparative Analysis of Macrocarpals and Their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological activities of naturally occurring macrocarpals against their synthetic analogs. Due to the limited availability of specific data on "Macrocarpal N," this document focuses on its well-characterized congeners, primarily Macrocarpal A, B, and C, as representative compounds of this class. The data presented herein is collated from various studies to offer an objective comparison supported by experimental evidence.

Introduction to Macrocarpals

Macrocarpals are a class of phloroglucinol-diterpenoid derivatives isolated from various species of the Eucalyptus genus. These natural products have garnered significant scientific interest due to their diverse and potent biological activities, including antibacterial, antifungal, and enzyme inhibitory properties. Their complex structure, featuring a phloroglucinol (B13840) core linked to a diterpene moiety, presents a unique scaffold for drug discovery and development. The exploration of synthetic analogs aims to improve upon the natural product's potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity

The primary biological activities attributed to macrocarpals are their antimicrobial and enzyme inhibitory effects. The following tables summarize the available quantitative data for natural macrocarpals.

Data Presentation

Table 1: Antibacterial Activity of Natural Macrocarpals

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal ABacillus subtilis< 0.2[1]
Staphylococcus aureus0.4[1]
Macrocarpals B-GBacillus subtilis0.78 - 3.13[2]
Staphylococcus aureus0.78 - 3.13[2]
Micrococcus luteus0.78 - 3.13[2]
Mycobacterium smegmatis0.78 - 3.13

Table 2: Antifungal Activity of Natural Macrocarpals

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Macrocarpal CTrichophyton mentagrophytes1.95

Table 3: Dipeptidyl Peptidase 4 (DPP-4) Inhibitory Activity of Natural Macrocarpals

CompoundConcentration (µM)% InhibitionIC50 (µM)
Macrocarpal A500~30%>500
Macrocarpal B500~30%>500
Macrocarpal C50~90%~35

Mechanism of Action

Studies on macrocarpals, particularly Macrocarpal C, have elucidated a multi-pronged mechanism of action against fungal pathogens. This involves the disruption of the fungal cell membrane, induction of reactive oxygen species (ROS), and subsequent DNA fragmentation, leading to apoptotic-like cell death.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial potency. The broth microdilution method is a commonly used technique.

  • Preparation of Macrocarpal Solutions: A stock solution of the macrocarpal is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate growth medium (e.g., RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific concentration (e.g., 1-5 x 10^3 CFU/mL for fungi).

  • Incubation: An equal volume of the microbial suspension is added to each well of the microtiter plate containing the macrocarpal dilutions. The plate is then incubated under appropriate conditions (e.g., 35°C for 48-72 hours for Trichophyton mentagrophytes).

  • MIC Determination: The MIC is determined as the lowest concentration of the macrocarpal at which no visible growth of the microorganism is observed.

Fungal Membrane Permeability Assay (SYTOX® Green Uptake)

This assay assesses the integrity of the fungal cell membrane. SYTOX® Green is a fluorescent dye that can only enter cells with compromised plasma membranes.

  • Treatment: Fungal cells are treated with varying concentrations of the macrocarpal (e.g., 0.25x, 0.5x, and 1x MIC) for a specified duration (e.g., 24 hours).

  • Staining: SYTOX® Green is added to the treated and control cell suspensions.

  • Analysis: The uptake of the dye is quantified by measuring the fluorescence intensity using a fluorometer or visualized by fluorescence microscopy. An increase in fluorescence indicates increased membrane permeability.

Reactive Oxygen Species (ROS) Production Assay

This assay measures the generation of intracellular ROS, which can induce cellular damage. A common method utilizes the cell-permeable fluorogenic probe 5-(and-6)-carboxy-2′,7′-dihydrodichlorofluorescein diacetate (carboxy-H2DCFDA).

  • Treatment: Fungal cells are treated with the macrocarpal at its MIC for different time points (e.g., 0.5, 1, and 3 hours).

  • Loading of Probe: The cells are incubated with carboxy-H2DCFDA.

  • Analysis: In the presence of ROS, the non-fluorescent H2DCF is oxidized to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is measured to quantify ROS production.

DNA Fragmentation (TUNEL) Assay

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Treatment and Fixation: Fungal cells are treated with the macrocarpal, followed by fixation.

  • Permeabilization: The cell walls are permeabilized to allow entry of the labeling reagents.

  • Labeling: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: The incorporated label is detected, often via a fluorescently tagged antibody, and the cells with fragmented DNA are visualized by fluorescence microscopy.

Synthetic Analogs

While direct comparative studies between natural macrocarpals and their synthetic counterparts are limited, the semi-synthesis of macrocarpal C and its analogs has been reported. This opens the door for structure-activity relationship (SAR) studies to develop analogs with enhanced therapeutic properties. Synthetic modifications can be designed to improve potency, selectivity, solubility, and metabolic stability. For instance, modifications to the diterpene moiety or the phloroglucinol core could modulate the compound's interaction with its biological targets.

Visualizations

Signaling Pathways and Experimental Workflows

Antifungal_Mechanism_of_Macrocarpal_C Macrocarpal_C Macrocarpal C Fungal_Cell Fungal Cell Macrocarpal_C->Fungal_Cell Interacts with Membrane_Disruption Membrane Permeability Increase Fungal_Cell->Membrane_Disruption ROS_Production Intracellular ROS Production Fungal_Cell->ROS_Production Apoptosis Apoptotic-like Cell Death Membrane_Disruption->Apoptosis DNA_Fragmentation DNA Fragmentation ROS_Production->DNA_Fragmentation DNA_Fragmentation->Apoptosis

Caption: Antifungal mechanism of Macrocarpal C.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Macrocarpal_Dilutions Serial Dilutions of Macrocarpal Incubation Incubation in 96-well plate Macrocarpal_Dilutions->Incubation Inoculum_Prep Standardized Microbial Inoculum Inoculum_Prep->Incubation Visual_Inspection Visual Inspection for Growth Inhibition Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Experimental workflow for MIC determination.

References

Unraveling the Competitive Landscape of STAT3 Inhibition: A Comparative Analysis of Commercial Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite initial interest, publicly available scientific literature and experimental data on "Macrocarpal N" and its potential activity as a JAK/STAT pathway inhibitor are currently unavailable. Therefore, a direct benchmarking against commercial inhibitors is not feasible at this time.

As an alternative, this guide provides a comprehensive comparison of three well-documented commercial inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein: Niclosamide, STA-21, and WP1066. This analysis is intended for researchers, scientists, and drug development professionals actively working in the field of oncology and inflammation where STAT3 is a key therapeutic target.

Performance Benchmark of Commercial STAT3 Inhibitors

The inhibitory efficacy of Niclosamide, STA-21, and WP1066 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. Lower IC50 values indicate higher potency.

InhibitorCell LineIC50 (µM)Reference
Niclosamide Du145 (Prostate Cancer)0.7[1]
HeLa (Cervical Cancer)Not specified, but potent inhibition observed[1]
A549 (Lung Cancer)Not specified, but potent inhibition observed[1]
STAT3 Luciferase Reporter0.25 ± 0.07[1]
Ovarian Cancer Cell Lines0.41 - 1.86[2]
STA-21 DU145 (Prostate Cancer)12.2
PC3 (Prostate Cancer)18.7
WP1066 HEL (Erythroleukemia)2.30 (JAK2), 2.43 (STAT3)
U87-MG (Glioblastoma)Not specified, potent inhibitor
U375-MG (Glioblastoma)Not specified, potent inhibitor
A375 (Melanoma)1.6
B16 (Melanoma)2.3

Mechanism of Action: Targeting a Key Oncogenic Pathway

The JAK/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In many cancers, this pathway is constitutively active, leading to uncontrolled cell growth and tumor progression. The inhibitors discussed here target different nodes of this pathway to exert their anti-cancer effects.

JAK_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization DNA DNA STAT3_active->DNA 5. Nuclear Translocation Gene_Expression Target Gene Expression DNA->Gene_Expression 6. Gene Transcription Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell_Proliferation Leads to Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Ligand Binding Inhibitors STAT3 Inhibitors (Niclosamide, STA-21, WP1066) Inhibitors->JAK Inhibit Phosphorylation Inhibitors->STAT3_active Inhibit Dimerization & DNA Binding Experimental_Workflow Start Identify Potential Inhibitors Primary_Screening Primary Screening (e.g., Luciferase Assay) Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Assays Secondary Assays (e.g., Western Blot for p-STAT3) Dose_Response->Secondary_Assays Cell_Viability Cell Viability/Cytotoxicity Assays Secondary_Assays->Cell_Viability In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Viability->In_Vivo End Lead Optimization In_Vivo->End

References

Safety Operating Guide

Disposal Procedures for Macrocarpal N: A General Laboratory Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For any chemical, the primary source for disposal information is its Safety Data Sheet (SDS), typically found in Section 13. Researchers, scientists, and drug development professionals must consult the SDS and their institution's Environmental Health and Safety (EHS) office before disposing of any chemical waste.[3] Improper disposal can lead to environmental contamination and significant legal penalties.[4]

General Chemical Waste Disposal Protocol

This protocol outlines a standard procedure for managing chemical waste in a laboratory. It should be adapted based on the specific hazards outlined in the SDS for Macrocarpal N, once obtained.

  • Waste Identification and Segregation :

    • All waste materials containing this compound must be treated as hazardous waste.[5]

    • Clearly label all waste containers as "Hazardous Waste: this compound".

    • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions. For instance, acids should be stored separately from bases, and oxidizing agents kept apart from reducing agents.

  • Waste Containment :

    • Solid Waste : Collect solid waste (e.g., contaminated gloves, pipette tips, unused compound) in a clearly labeled, sealed, and chemically compatible container.

    • Liquid Waste : Collect liquid waste (e.g., solutions containing this compound) in a designated, sealed, and leak-proof hazardous waste container. Ensure the container material is compatible with the solvents used.

    • Containers must be kept closed except when adding waste. Do not overfill containers; leave at least one inch of headspace to allow for expansion.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store sealed waste containers in a designated SAA, which must be at or near the point of generation.

    • The SAA should be a well-ventilated area, away from sources of ignition or direct sunlight.

    • Inspect the SAA weekly for any signs of leakage.

  • Disposal Request and Pickup :

    • Once a waste container is full, it must be dated and a request for pickup submitted to the institution's hazardous waste management service (e.g., EHS or a licensed contractor).

    • Full containers must be removed from the SAA within three days.

    • Waste must be disposed of through a certified hazardous waste disposal company. Never dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by the SDS and local regulations.

Data on Chemical Waste Management

The following table summarizes common laboratory waste categories and their appropriate disposal streams. This is a general guide; specific classifications for this compound waste must be determined from its SDS.

Waste TypeDescriptionTypical Disposal Route
Hazardous Chemical Waste Unused/expired this compound, contaminated solutions, and labware (gloves, tips).Collection in labeled, sealed containers for pickup by a licensed hazardous waste contractor.
Acutely Toxic Waste P-listed wastes (highly toxic). Empty containers must be triple-rinsed.The collected rinsate is managed as hazardous waste. The triple-rinsed container can be disposed of as regular trash after defacing the label.
Non-Hazardous Solid Waste Items not contaminated with hazardous chemicals, such as clean paper towels or packaging.Regular trash, provided they meet criteria for non-hazardous disposal.
Non-Hazardous Liquid Waste Aqueous solutions with a pH between 5.5 and 10.5 that do not contain other hazards.May be eligible for drain disposal, but only with explicit approval from EHS and in compliance with local regulations.
Sharps Waste Needles, scalpels, and broken glass contaminated with chemicals.Collected in a designated, puncture-resistant sharps container for hazardous waste disposal.

Experimental Protocols Referenced

While no specific experimental protocols for this compound disposal were found, the principles of safe chemical handling are universal. A key cited procedure is the triple-rinsing of empty containers that held acutely hazardous waste.

Protocol: Triple-Rinsing of Acutely Hazardous Waste Containers

  • Objective : To decontaminate an empty container that held an acutely toxic chemical (P-listed waste) for safe disposal.

  • Materials : Empty hazardous waste container, appropriate personal protective equipment (PPE), a solvent capable of removing the chemical residue (e.g., ethanol), and a designated hazardous waste container for the rinsate.

  • Procedure :

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.

    • Select a solvent that can effectively dissolve the residue of this compound.

    • Pour the solvent into the empty container, using an amount equal to about 5-10% of the container's volume.

    • Securely cap the container and rinse thoroughly, ensuring the solvent contacts all interior surfaces.

    • Pour the rinsate into a designated hazardous liquid waste container.

    • Repeat the rinsing process two more times for a total of three rinses.

    • After the final rinse, allow the container to air dry in a fume hood.

    • Deface or remove the original chemical label and dispose of the container as regular trash.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and workflow for proper laboratory chemical waste disposal.

G A Waste Generated in Lab B Is the substance's SDS available? A->B C Obtain SDS from Manufacturer or EHS Office B->C No D Consult SDS Section 13 (Disposal) & Section 2 (Hazards) B->D Yes C->D E Determine Waste Category (Hazardous, Acutely Toxic, Non-Hazardous) D->E F Segregate and Collect in Labeled, Compatible Container E->F Hazardous J Dispose per SDS and Institutional/Local Regulations (e.g., Drain or Regular Trash) E->J Non-Hazardous G Store in Designated Satellite Accumulation Area (SAA) F->G H Container Full? G->H H->G No I Request Waste Pickup from EHS / Licensed Contractor H->I Yes K END: Safe & Compliant Disposal I->K J->K

Caption: Workflow for laboratory chemical waste disposal.

References

Personal protective equipment for handling Macrocarpal N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Macrocarpal N. The following procedures are designed to ensure personal safety and minimize environmental impact.

Immediate Safety Information: Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for the related compound Macrocarpal B, this compound should be handled as a substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] A comprehensive personal protective equipment (PPE) protocol is mandatory for all handling procedures.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Protects against accidental skin contact and splashes. Nitrile offers good resistance to common laboratory solvents.[1]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of solutions containing this compound.[1]
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.[1]
Respiratory Protection Not typically required when handled in a certified chemical fume hood.[1]A chemical fume hood provides adequate ventilation to prevent inhalation of the powdered form.[1]
Foot Protection Closed-toe shoes.Must cover the entire foot to protect from spills.[4]

Operational Plan: Step-by-Step Handling Protocol

All handling of powdered this compound must be performed in a certified chemical fume hood to avoid inhalation.

1. Weighing and Preparation of Stock Solution:

  • Ensure a certified chemical fume hood is used for handling the powdered form.

  • Wear all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound powder.

  • Prepare a stock solution by dissolving the powder in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).[1] For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.[1]

2. Experimental Use (Example: Serial Dilution for Antibacterial Assay):

  • In a sterile 96-well plate, perform a serial dilution of the this compound stock solution in an appropriate broth, such as Cation-adjusted Mueller-Hinton Broth (MHB), to achieve the desired final concentrations for testing.[1]

  • Include necessary controls, such as a growth control (broth and bacterial inoculum without this compound) and a sterility control (broth only).[1]

  • Introduce the bacterial culture to the appropriate wells.

  • Incubate the plate under appropriate conditions (e.g., 35 ± 2°C).[1]

Disposal Plan

Due to its potential high aquatic toxicity, this compound and all associated waste must be disposed of as hazardous chemical waste.[1] Under no circumstances should this compound or its solutions be disposed of down the drain. [1]

  • Unused/Expired this compound: Collect in a clearly labeled, sealed container for hazardous chemical waste.[1]

  • Contaminated Solutions: Collect all liquid waste containing this compound in a designated, sealed hazardous waste container.[1]

  • Contaminated Labware (e.g., gloves, pipette tips, plates): Place all solid waste that has come into contact with this compound into a designated hazardous waste bag or container.[1]

  • Empty Stock Vials: Triple rinse the vial with a suitable solvent (e.g., ethanol).[1] Collect the rinsate as hazardous liquid waste.[1] Deface the label and dispose of the empty vial in a container for broken glass.[1]

Experimental Workflow and Disposal Diagram

cluster_handling Safe Handling Workflow cluster_disposal Waste Disposal Workflow prep Preparation (in Fume Hood) weigh Weighing This compound Powder prep->weigh dissolve Dissolution (e.g., in DMSO) weigh->dissolve experiment Experimental Use (e.g., Serial Dilution) dissolve->experiment liquid_waste Contaminated Solutions (Collect as Hazardous Liquid Waste) experiment->liquid_waste solid_waste Contaminated Labware (Gloves, Tips, Plates) experiment->solid_waste hazardous_waste_container Sealed Hazardous Waste Container liquid_waste->hazardous_waste_container solid_waste->hazardous_waste_container unused_product Unused/Expired This compound unused_product->hazardous_waste_container

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.